Product packaging for N-Methylformamide-d5(Cat. No.:CAS No. 863653-47-8)

N-Methylformamide-d5

Cat. No.: B12062043
CAS No.: 863653-47-8
M. Wt: 64.10 g/mol
InChI Key: ATHHXGZTWNVVOU-OMGDYAOASA-N
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Description

N-Methylformamide-d5 is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 64.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO B12062043 N-Methylformamide-d5 CAS No. 863653-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863653-47-8

Molecular Formula

C2H5NO

Molecular Weight

64.10 g/mol

IUPAC Name

N,1-dideuterio-N-(trideuteriomethyl)formamide

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD

InChI Key

ATHHXGZTWNVVOU-OMGDYAOASA-N

Isomeric SMILES

[2H]C(=O)N([2H])C([2H])([2H])[2H]

Canonical SMILES

CNC=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to N-Methylformamide-d5: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of N-Methylformamide-d5 (NMF-d5). NMF-d5 is the deuterated analog of N-Methylformamide (NMF), an organic compound used as a specialized solvent and a reagent in various organic syntheses.[1] The substitution of hydrogen atoms with deuterium makes NMF-d5 a valuable tool in mechanistic studies, metabolic fate investigations, and as a solvent for nuclear magnetic resonance (NMR) spectroscopy.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its physical and chemical properties are summarized below. The data presented is a compilation from various suppliers and predictive models.

PropertyValueSource(s)
Chemical Name N-(methyl-d3)formamide-N,1-d2[3]
Synonyms This compound, N-메틸포름아미드-D5[2]
CAS Number 863653-47-8[2]
Molecular Formula C₂D₅NO[3]
Linear Formula DCONDCD₃[4]
Molecular Weight 64.10 g/mol [2]
Appearance Colorless Liquid[2][5]
Isotopic Purity ≥98 atom % D
Density (Predicted) 0.9 ± 0.1 g/cm³[2]
Boiling Point (Predicted) 182.5 ± 9.0 °C at 760 mmHg[2]
Flash Point (Predicted) 81.5 ± 3.7 °C[2]
Solubility Miscible with water.[1]

Spectroscopic and Structural Information

Structural identifiers are crucial for database searches and compound registration.

Identifier TypeValueSource(s)
SMILES [2H]N(C([2H])=O)C([2H])([2H])[2H]
InChI 1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD[3]
InChI Key ATHHXGZTWNVVOU-OMGDYAOASA-N
PubChem Substance ID 329760819

Reactivity and Stability

Stability: N-Methylformamide is stable at room temperature in closed containers under normal storage and handling conditions.[6] It is important to avoid excess heat.[6]

Incompatibilities: NMF-d5, similar to its non-deuterated counterpart, is incompatible with strong oxidizing agents, acids, bases, and acid chlorides.[6][7] Contact with these substances should be avoided to prevent vigorous reactions.

Hazardous Decomposition: When heated to decomposition, NMF can emit toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8]

Synthesis and Applications

N-Methylformamide is an important raw material in organic synthesis, notably for producing certain pesticides and pharmaceuticals.[9][10] The deuterated form, NMF-d5, is particularly useful as a non-protic solvent for NMR analysis and for isotopic labeling studies to trace reaction mechanisms or metabolic pathways.

General Synthesis Workflow

The synthesis of NMF typically involves the reaction of methylamine with a formate ester, such as methyl formate.[1] For the deuterated analog, deuterated starting materials would be used.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Methylamine-d5 C Reaction under controlled temperature and pressure A->C B Deuterated Methyl Formate B->C D This compound C->D Primary Product E Methanol-d4 C->E Byproduct G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Analyte Compound of Interest NMR_Tube NMR Tube Analyte->NMR_Tube Solvent This compound Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Data Acquire Spectroscopic Data Spectrometer->Data Spectrum Proton NMR Spectrum (without solvent interference) Data->Spectrum

References

Synthesis of N-Methylformamide-d5: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-Methylformamide-d5 (DCONDCD₃), a crucial deuterated solvent and intermediate in various research and development applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the synthetic pathways and workflows.

Introduction

This compound is the isotopically labeled analog of N-Methylformamide (NMF), where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in a range of scientific disciplines. In pharmaceutical research, it serves as an internal standard in pharmacokinetic studies and as a tracer in metabolic investigations. Its distinct mass spectrometric and NMR spectroscopic signatures allow for precise quantification and structural elucidation. This guide details the primary and alternative methods for the laboratory preparation of this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, primarily adapting established methods for the preparation of its non-deuterated counterpart. The most common and reliable methods involve the reaction of a deuterated methylamine species with a deuterated formic acid derivative.

Primary Synthetic Route: Reaction of Methylamine-d5 with Methyl Formate-d

The preferred method for synthesizing this compound involves the reaction of Methylamine-d5 (CD₃ND₂) with Methyl Formate-d (DCOOCD₃). This method is advantageous due to the commercial availability of the deuterated starting materials and generally proceeds with good yields.

The overall reaction is as follows:

CD₃ND₂ + DCOOCD₃ → DCONDCD₃ + CD₃OD

Alternative Synthetic Route: Reaction of Methylamine-d5 with Formic Acid-d2

An alternative pathway is the direct reaction of Methylamine-d5 (CD₃ND₂) with Formic Acid-d2 (DCOOD). This reaction typically requires the removal of water (D₂O) to drive the equilibrium towards the product.[1]

The overall reaction is as follows:

CD₃ND₂ + DCOOD → DCONDCD₃ + D₂O

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Protocol for the Reaction of Methylamine-d5 with Ethyl Formate-d4

This protocol is adapted from a known procedure for the synthesis of N-methylformamide.[2]

Materials and Equipment:

  • Methylamine-d5 (CD₃ND₂)

  • Ethyl Formate-d4 (DCOOC₂D₅)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl Formate-d4.

  • Cool the flask in an ice bath and slowly add a stoichiometric equivalent of Methylamine-d5.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux for 2-3 hours.

  • After the reaction is complete, arrange the apparatus for distillation.

  • Carefully distill the reaction mixture. Collect the fraction boiling at approximately 198-199 °C, which is the this compound product. For higher purity, vacuum distillation is recommended.[2]

Protocol for the Reaction of Methylamine-d5 with Formic Acid-d2 with Azeotropic Water Removal

This protocol is adapted from a procedure for the synthesis of N-methylformanilide.[1]

Materials and Equipment:

  • Methylamine-d5 (CD₃ND₂)

  • Formic Acid-d2 (DCOOD)[3]

  • Toluene (or other suitable azeotroping agent)

  • Round-bottom flask with magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine Methylamine-d5, Formic Acid-d2, and toluene.

  • Heat the mixture to reflux. The water (D₂O) formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene by distillation under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Deuterated Starting Materials

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Isotopic Purity
Methylamine-d5CD₃ND₂36.09-6.3>99 atom % D
Formic Acid-d2DCOOD48.04100.8>98 atom % D

Table 2: Properties of this compound

PropertyValue
Linear FormulaDCONDCD₃
Molecular Weight64.10
AppearanceColorless liquid
Boiling Point~198-199 °C (at atmospheric pressure)
Isotopic PurityDependent on starting materials, typically >98 atom % D

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Deuterated Starting Materials (Methylamine-d5 & Formic Acid-d2/Ester-d) Reaction Amidation Reaction Start->Reaction Mixing & Heating Distillation Distillation Reaction->Distillation Crude Product Drying Drying over Drying Agent Distillation->Drying FinalProduct This compound Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound for laboratory use is readily achievable through the adaptation of established protocols for its non-deuterated analog. The key to a successful synthesis lies in the use of high-purity deuterated starting materials and careful control of reaction and purification conditions. The methods outlined in this guide provide a solid foundation for researchers and scientists to produce this valuable isotopically labeled compound for their specific applications.

References

N-Methylformamide-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physical characteristics, synthesis, and applications of the deuterated solvent and research tool, N-Methylformamide-d5.

This compound (NMF-d5) is the deuterated analog of N-Methylformamide (NMF), a polar organic solvent and a valuable building block in chemical synthesis. The substitution of hydrogen atoms with deuterium isotopes makes NMF-d5 a powerful tool in a variety of research applications, particularly in mechanistic studies, as an internal standard for mass spectrometry-based quantification, and in the investigation of metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of NMF-d5, details on its synthesis, and insights into its utility in scientific research.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below, with data for its non-deuterated counterpart provided for comparison.

PropertyThis compoundN-Methylformamide
CAS Number 863653-47-8[1]123-39-7[1]
Molecular Formula C₂D₅NO[1]C₂H₅NO
Molecular Weight 64.10 g/mol [2]59.07 g/mol
Accurate Mass 64.07 Da[1]59.0371 Da
Appearance Colorless liquidColorless liquid
Density (predicted) 0.9 ± 0.1 g/cm³1.011 g/cm³
Boiling Point (predicted) 182.5 ± 9.0 °C at 760 mmHg180-185 °C
Flash Point (predicted) 81.5 ± 3.7 °C111 °C
Isotopic Purity Typically ≥98 atom % D[2]N/A

Synthesis and Purification

Experimental Protocol: Synthesis of N-Methylformamide (Adaptable for this compound)

Materials:

  • Methylamine (or Methylamine-d5)

  • Methyl formate (or Methyl formate-d)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylamine and methyl formate. A slight excess of methylamine is often used to ensure complete reaction of the formate.

  • Reaction: The reaction is typically exothermic and may require initial cooling in an ice bath to control the temperature. Once the initial exotherm subsides, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the excess methylamine and the methanol byproduct are removed by distillation at atmospheric pressure.

  • Purification: The crude N-Methylformamide is then purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of N-Methylformamide is collected.

  • Drying: The purified product can be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and then filtered to yield the final product.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the spectra can be predicted based on the known spectra of N-Methylformamide, accounting for the effects of deuteration.

  • ¹H NMR: In a fully deuterated this compound, the proton NMR spectrum is expected to be silent, showing only residual proton signals from any isotopic impurities or the solvent if not deuterated.

  • ¹³C NMR: The carbon-13 NMR spectrum of NMF-d5 would show signals for the two carbon atoms. The coupling between carbon and deuterium (C-D) would result in multiplets for the signals, in contrast to the singlets or proton-coupled multiplets seen for NMF.

  • Infrared (IR) Spectroscopy: The IR spectrum of NMF-d5 will show characteristic C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches in NMF (around 2800-3000 cm⁻¹). Similarly, the N-D stretch will be at a lower frequency than the N-H stretch.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of NMF-d5 will be observed at m/z = 64, corresponding to its molecular weight. This is a clear shift from the m/z = 59 peak of NMF. The fragmentation pattern will also differ due to the presence of deuterium.

Applications in Research and Drug Development

This compound serves as a crucial tool in understanding reaction mechanisms and metabolic pathways. The heavier isotope of hydrogen can lead to a kinetic isotope effect, where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This phenomenon is exploited to probe the rate-determining steps of chemical and enzymatic reactions.

Metabolic Pathway of N-Methylformamide

A significant application of this compound is in the study of its metabolism. Research has shown that the metabolism of N-methylformamide is subject to a large primary kinetic isotope effect when the formyl hydrogen is replaced by deuterium[3]. This indicates that the oxidation of the formyl group is a key step in its metabolism. The metabolic pathway involves the formation of S-(N-methylcarbamoyl)glutathione, which is further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine[3].

metabolic_pathway NMF_d5 This compound Oxidation Oxidative Metabolism (Kinetic Isotope Effect) NMF_d5->Oxidation SMG S-(N-methylcarbamoyl)glutathione Oxidation->SMG Conjugation NAMC N-acetyl-S-(N-methylcarbamoyl)cysteine SMG->NAMC Metabolites Further Metabolites (e.g., Methylamine) NAMC->Metabolites

Metabolic pathway of N-Methylformamide highlighting the role of deuteration.

The use of NMF-d5 has been instrumental in demonstrating that the formation of methylamine from NMF is not a simple hydrolysis but an oxidative process[3]. Furthermore, the deuterated compound exhibits reduced hepatotoxicity compared to its non-deuterated counterpart, underscoring the role of metabolism in its toxic effects[3].

In drug development, deuterated compounds like NMF-d5 are also widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices.

Safety and Handling

This compound should be handled with the same precautions as N-Methylformamide. It is classified as harmful in contact with skin and may damage the unborn child. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide to the Stability of N-Methylformamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of N-Methylformamide-d5 (NMF-d5), a deuterated analog of N-Methylformamide (NMF) widely utilized in pharmaceutical research and development. Understanding the stability of this isotopically labeled compound is critical for its proper storage, handling, and application in areas such as NMR spectroscopy and as a tracer in metabolic studies.

Core Stability Profile

This compound, like its non-deuterated counterpart, is generally a stable liquid under standard laboratory conditions. It is crucial, however, to understand the factors that can influence its chemical and isotopic integrity over time.

General Stability: NMF-d5 is stable at room temperature when stored in a tightly sealed container, protected from light and moisture. The primary concerns regarding its stability are its potential for chemical degradation and, more critically for its intended applications, the loss of its deuterium labels through hydrogen-deuterium (D-H) exchange.

Incompatibilities: To prevent chemical degradation, NMF-d5 should not be stored with or exposed to strong oxidizing agents, acids, bases, or acid chlorides. Contact with these substances can lead to decomposition, producing hazardous byproducts such as carbon monoxide and oxides of nitrogen.

Isotopic Stability and Deuterium-Hydrogen Exchange

The utility of this compound is intrinsically linked to the stability of its five deuterium atoms. The potential for these deuterium atoms to exchange with protons from the environment (e.g., from residual water) is a key consideration. This D-H exchange is primarily influenced by pH and temperature.

Factors Influencing D-H Exchange:

  • pH: The rate of D-H exchange is significantly slower in neutral to slightly acidic conditions. Both strongly acidic and strongly basic conditions will accelerate the exchange rate.

  • Temperature: Higher temperatures increase the rate of D-H exchange. Therefore, storage at lower temperatures is recommended to maintain isotopic purity.

  • Solvent: The presence of protic solvents, especially water, is necessary for D-H exchange to occur.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited. However, data from general stability studies of deuterated compounds and the known behavior of amides allow for the following recommendations and expected stability profiles.

ParameterConditionExpected Stability
Chemical Purity Room Temperature (20-25°C), sealed, darkStable for extended periods (typically >1 year). Regular purity checks are recommended for long-term storage.
Elevated Temperature (>40°C)Increased risk of degradation. Avoid prolonged exposure.
Exposure to incompatible materialsRapid degradation can occur.
Isotopic Purity Recommended Storage (2-8°C), anhydrousHigh isotopic purity (e.g., >98 atom % D) is maintained for long durations.
Room Temperature, presence of moistureGradual D-H exchange may occur over time, leading to a decrease in isotopic enrichment. The rate will depend on the amount of water and the pH.
Acidic Conditions (pH < 2)Accelerated D-H exchange.
Basic Conditions (pH > 9)Significantly accelerated D-H exchange.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, its chemical and isotopic purity should be periodically verified. The following outlines a general experimental protocol for such an assessment.

Objective: To determine the chemical and isotopic stability of this compound under specific storage conditions over time.

Materials:

  • This compound sample

  • Appropriate deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6)

  • High-resolution NMR spectrometer

  • High-resolution mass spectrometer (optional, for precise isotopic distribution)

  • Controlled environment chambers (for different temperature and humidity conditions)

  • pH meter and appropriate buffers (for pH-dependent studies)

Methodology:

  • Initial Analysis (Time Zero):

    • Record a high-resolution ¹H NMR spectrum of the neat NMF-d5 or a solution in a deuterated solvent. The residual proton signals corresponding to the N-methyl and formyl groups will be used to determine the initial isotopic purity.

    • (Optional) Obtain a high-resolution mass spectrum to determine the initial isotopic distribution.

  • Sample Storage:

    • Aliquot the NMF-d5 into several sealed vials.

    • Store the vials under the desired conditions (e.g., recommended storage at 2-8°C, room temperature, elevated temperature, and in the presence of controlled amounts of water or at different pH values).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

    • Repeat the ¹H NMR and/or mass spectrometry analysis as performed at time zero.

  • Data Analysis:

    • ¹H NMR: Integrate the residual proton signals and compare them to an internal standard or the total integral of all species to calculate the percentage of D-H exchange over time.

    • Mass Spectrometry: Analyze the isotopic cluster to determine any changes in the relative abundances of the different deuterated species.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for a stability study of this compound.

Stability_Workflow cluster_setup Study Setup cluster_monitoring Long-Term Monitoring cluster_conclusion Conclusion start Start: Obtain NMF-d5 Sample initial_analysis Time Zero Analysis (NMR, MS) start->initial_analysis storage Aliquot and Store Samples (Varied Conditions) initial_analysis->storage timepoint_n Time-Point 'n' Analysis (NMR, MS) storage->timepoint_n Retrieve sample at interval 'n' data_analysis Data Analysis (Calculate D-H Exchange) timepoint_n->data_analysis report Generate Stability Report data_analysis->report

Workflow for this compound Stability Assessment.

Logical Relationship of Factors Affecting Stability

The stability of this compound is a function of several interconnected factors. The diagram below illustrates these relationships.

Stability_Factors cluster_environmental Environmental Factors cluster_outcome Stability Outcome cluster_result Result Temperature Temperature DH_Exchange D-H Exchange Rate Temperature->DH_Exchange Degradation Chemical Degradation Temperature->Degradation pH pH / Acidity / Basicity pH->DH_Exchange pH->Degradation with incompatibles Moisture Presence of H₂O Moisture->DH_Exchange Moisture->Degradation with incompatibles Light Light Exposure Light->Degradation Isotopic_Purity Isotopic Purity DH_Exchange->Isotopic_Purity Chemical_Purity Chemical Purity Degradation->Chemical_Purity

Factors Influencing the Stability of this compound.

Conclusion and Recommendations

This compound is a stable compound when handled and stored correctly. To maximize its shelf-life and maintain its high isotopic purity, it is recommended to:

  • Store at 2-8°C.

  • Keep containers tightly sealed to protect from moisture.

  • Store in a dark place or use amber vials to protect from light.

  • Avoid contact with strong acids, bases, and oxidizing agents.

  • For critical applications, verify the isotopic purity using ¹H NMR before use, especially if the compound has been stored for an extended period or under suboptimal conditions.

By adhering to these guidelines and understanding the factors that influence its stability, researchers, scientists, and drug development professionals can confidently use this compound in their studies, ensuring the accuracy and reliability of their results.

A Technical Guide to N-Methylformamide-d5 (CAS: 863653-47-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methylformamide-d5 (NMF-d5), a deuterated isotopologue of N-Methylformamide (NMF). Its primary utility lies in its application as a high-polarity, aprotic solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and as an isotopic tracer in metabolic or mechanistic studies. This guide details its physicochemical properties, primary applications, a general experimental protocol for its use in NMR, and essential safety information.

Physicochemical and Isotopic Properties

This compound is the deuterated form of NMF where five hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution is crucial for its application in ¹H NMR, as it renders the solvent transparent in the proton spectrum, allowing for clear observation of the analyte's signals. Key quantitative properties are summarized below.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
CAS Number 863653-47-8 [1][2]
Molecular Formula C₂D₅NO (or DCONDCD₃)
Molecular Weight 64.10 g/mol [3]
Isotopic Purity ≥98 atom % D
Appearance Colorless liquid [1]
Density 1.011 g/cm³ (at 20°C for non-deuterated) [4]
Boiling Point 182.5 - 201°C (Predicted/for non-deuterated) [1][5][6]
Melting Point -3.2°C (for non-deuterated) [5][6]
Flash Point ~81.5 - 111°C (Predicted/for non-deuterated) [1][5][7]

| Solubility | Miscible in water (for non-deuterated) |[8] |

Molecular Structure and Isotopic Relationship

The structure of NMF-d5 is analogous to NMF, featuring a peptide-like bond that results in a high rotational barrier between the carbonyl carbon and the nitrogen atom.[8] The replacement of hydrogen with deuterium does not significantly alter the molecular geometry or its properties as a solvent.

Caption: Molecular structure of this compound (DCONDCD₃).

The relationship between NMF and its deuterated form is fundamental to its application. Isotopic labeling provides a powerful tool for scientists.

G cluster_0 Isotopologue Relationship NMF N-Methylformamide (C₂H₅NO) CAS: 123-39-7 NMF_d5 This compound (C₂D₅NO) CAS: 863653-47-8 NMF->NMF_d5 Isotopic Substitution (H → D)

Caption: Relationship between N-Methylformamide and its d5-isotopologue.

Applications in Research and Development

The primary application of this compound is as a deuterated solvent in NMR spectroscopy. Its high polarity makes it suitable for dissolving a wide range of organic compounds, peptides, and other polar molecules that are insoluble in less polar solvents like chloroform-d or benzene-d6.

Key applications include:

  • NMR Solvent: Its main use is as a medium for high-resolution NMR analysis of polar analytes.[1] The deuterium nuclei have a much smaller magnetic moment than protons, resulting in a "silent" solvent background in ¹H NMR spectra.

  • Isotopic Labeling: NMF-d5 can be used as a source of deuterium in synthetic chemistry to introduce isotopic labels into molecules.[1] This is valuable for tracing metabolic pathways or elucidating reaction mechanisms.

  • Reaction Medium: As a deuterated analog of NMF, it can serve as a solvent for monitoring chemical reactions in situ via NMR without interference from solvent protons.

Experimental Protocol: NMR Sample Preparation

This section outlines a standard, generalized procedure for preparing a sample for ¹H NMR analysis using this compound.

Materials:

  • Analyte (solid or liquid)

  • This compound (CAS: 863653-47-8)

  • NMR tube (5 mm standard)

  • Pipettes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Analyte Preparation: Accurately weigh approximately 1-10 mg of the solid analyte directly into the NMR tube. If the analyte is a liquid, use a pipette to add 1-10 µL.

  • Solvent Addition: Add approximately 0.5-0.7 mL of this compound to the NMR tube using a clean pipette. The final volume should be sufficient to cover the NMR instrument's detection coils (typically a height of ~4-5 cm).

  • Dissolution: Cap the NMR tube securely and vortex or gently agitate it until the analyte is completely dissolved. A brief application of sonication may aid in the dissolution of poorly soluble samples.

  • Transfer and Analysis: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Place the assembly into the NMR spectrometer's magnet.

  • Data Acquisition: Proceed with instrument-specific procedures for locking onto the deuterium signal of NMF-d5, shimming to homogenize the magnetic field, and acquiring the proton NMR spectrum.

G start Start weigh 1. Weigh Analyte (1-10 mg) start->weigh add_solvent 2. Add NMF-d5 (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve insert 4. Insert into NMR Spectrometer dissolve->insert acquire 5. Lock, Shim & Acquire Spectrum insert->acquire end End acquire->end

Caption: General experimental workflow for NMR sample preparation.

Safety and Handling

This compound shares the same toxicological profile as its non-deuterated counterpart. It is classified as a substance that may damage fertility or an unborn child and is harmful in contact with skin.[4][9] Strict adherence to safety protocols is mandatory.

Table 2: Hazard Information

Category Information Source(s)
GHS Pictograms GHS07 (Health Hazard), GHS08 (Serious Health Hazard) [9]
Signal Word Danger [9][10]
Hazard Statements H312: Harmful in contact with skin.H360D: May damage the unborn child. [4][11]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P308 + P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up. |[4][7] |

Handling Recommendations:

  • Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][11]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

References

N-Methylformamide-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Properties, Synthesis, and Application of N-Methylformamide-d5 in Scientific Research and Drug Development

This compound (NMF-d5) is the deuterated isotopologue of N-Methylformamide (NMF), a polar organic solvent and a valuable intermediate in organic synthesis. The substitution of hydrogen atoms with deuterium isotopes makes NMF-d5 an indispensable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is characterized by its increased molecular weight compared to its non-deuterated counterpart, a direct result of the five deuterium atoms replacing hydrogen atoms on the methyl and formyl groups. This mass difference is fundamental to its utility as an internal standard.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog, N-Methylformamide.

PropertyThis compoundN-Methylformamide
Chemical Formula C₂D₅NO[1]C₂H₅NO[2]
Molecular Weight 64.10 g/mol [3][4]59.07 g/mol [5][6]
CAS Number 863653-47-8[1][2]123-39-7[5][6]
Appearance Colorless liquid[2][3]Colorless liquid[5][7]
Boiling Point (Predicted) 182.5 ± 9.0 °C at 760 mmHg[2]182.6 °C[7]
Density (Predicted) 0.9 ± 0.1 g/cm³[2]1.011 g/mL[7]
Flash Point (Predicted) 81.5 ± 3.7 °C[2]111 °C[7]
Isotopic Purity Typically ≥98 atom % D[3]Not Applicable

Synthesis of this compound

Experimental Protocol: Conceptual Synthesis Pathway

The most common industrial preparation of NMF involves the reaction of methylamine with methyl formate.[6] To synthesize NMF-d5, this reaction is adapted using deuterated methylamine (methyl-d3-amine) and deuterated methyl formate.

Reaction: CD₃ND₂ + DCOOCD₃ → DCONDCD₃ + CD₃OD

Methodology:

  • Preparation of Deuterated Precursors:

    • Methyl-d3-amine (CD₃ND₂): This can be synthesized through methods such as the reduction of deuterated nitromethane. Deuterated nitromethane is obtainable by reacting nitromethane with deuterium water under basic conditions.

    • Deuterated Methyl Formate (DCOOCD₃): This can be prepared by the esterification of deuterated formic acid with deuterated methanol.

  • Reaction Conditions:

    • The reaction is typically carried out by combining deuterated methylamine and deuterated methyl formate, often in a sealed reaction vessel due to the volatility of methylamine.

    • The reaction can be performed with or without a solvent. Given the polar nature of the reactants and product, a polar aprotic solvent could be used if necessary.

    • The reaction mixture is stirred, and the temperature is controlled. The formation of NMF from methylamine and methyl formate is an exothermic reaction.

  • Purification:

    • The primary byproduct of this reaction is deuterated methanol.

    • Purification of the this compound product is achieved through fractional distillation to separate it from any unreacted starting materials and the methanol-d4 byproduct.

The logical workflow for the synthesis is outlined in the diagram below.

G cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification Nitromethane_d3 Deuterated Nitromethane Methylamine_d4 Methyl-d4-amine Nitromethane_d3->Methylamine_d4 Reduction Reaction_Vessel Reaction of Precursors Methylamine_d4->Reaction_Vessel Formic_acid_d2 Deuterated Formic Acid Methyl_formate_d4 Deuterated Methyl Formate Formic_acid_d2->Methyl_formate_d4 Esterification with Methanol-d4 Methanol_d4 Deuterated Methanol Methyl_formate_d4->Reaction_Vessel NMF_d5_crude Crude NMF-d5 & Methanol-d4 Reaction_Vessel->NMF_d5_crude Distillation Fractional Distillation NMF_d5_crude->Distillation NMF_d5_pure Pure This compound Distillation->NMF_d5_pure

Caption: Conceptual synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). In drug development, such methods are crucial for pharmacokinetics, metabolism studies, and clinical sample analysis.

Use as an Internal Standard in LC-MS

Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.

This protocol provides a general methodology for the use of NMF-d5 as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking a blank biological matrix with the analyte stock solution to achieve a range of concentrations covering the expected sample concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each calibration standard, QC, and unknown sample, add a fixed volume (e.g., 20 µL) of the NMF-d5 internal standard working solution.

    • Vortex each sample briefly to ensure thorough mixing.

    • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS system.

    • Develop a chromatographic method to separate the analyte and NMF-d5 from other matrix components. Due to the deuterium substitution, NMF-d5 may have a slightly different retention time than the non-deuterated analyte it is used to quantify.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and NMF-d5 (Multiple Reaction Monitoring - MRM mode).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard (NMF-d5) for all standards, QCs, and samples.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for using NMF-d5 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with NMF-d5 (Internal Standard) Sample->Spike_IS Extraction Protein Precipitation & Centrifugation Spike_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Acquisition Acquire MRM Data (Analyte & NMF-d5) LC_MS->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / NMF-d5) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for quantitative analysis using NMF-d5 as an internal standard.

References

Navigating the Solubility Landscape of N-Methylformamide-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the solubility characteristics of deuterated compounds like N-Methylformamide-d5 is paramount for successful experimental design and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering a foundational understanding for its application in sensitive analytical techniques and complex organic syntheses.

Qualitative Solubility Overview

The solubility of N-Methylformamide is dictated by its high polarity and its capacity to act as both a hydrogen bond donor and acceptor.[2] This allows for favorable interactions with a wide array of organic solvents.

Solvent ClassRepresentative SolventsSolubility Profile of N-Methylformamide
Polar Protic Water, Alcohols (e.g., Ethanol, Methanol)Miscible[2][4][5]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Miscible / Readily Soluble[2][6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Limited to Immiscible[2][6]
Ketones AcetoneReadily Soluble[4]
Esters Ethyl AcetateReadily Soluble[4]

This table summarizes the qualitative solubility of N-Methylformamide (NMF) based on available data. It is expected that this compound will exhibit a similar solubility pattern.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent. This method is based on the principle of reaching a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Methodology:

  • Preparation of Solvent: Ensure the organic solvent is pure and dry, as impurities can affect solubility.

  • Addition of Solute: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solute.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or NMR) to determine the concentration of this compound.

  • Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Solvent Preparation B Addition of Excess this compound A->B C Equilibration at Constant Temperature B->C D Centrifugation for Phase Separation C->D E Extraction of Supernatant D->E F Dilution of Aliquot E->F G Quantitative Analysis (GC-MS or NMR) F->G H Calculation of Solubility G->H

Caption: A flowchart of the key steps in the experimental determination of solubility.

Significance in Research and Development

The use of deuterated solvents is critical in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals of the solvent itself.[7][8] this compound, with its excellent solvency for a wide range of organic compounds, is a valuable medium for NMR-based structural elucidation and reaction monitoring.[9] Furthermore, in drug development, understanding the solubility of deuterated compounds is essential for formulation studies and for conducting isotopic labeling experiments to probe metabolic pathways.[7] While the solubility of this compound is expected to be very similar to its non-deuterated counterpart, for applications requiring high precision, experimental verification using the protocol outlined above is strongly recommended.

References

Navigating the Nuances of N-Methylformamide-d5: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Methylformamide-d5 (NMF-d5). While toxicological data is primarily available for its non-deuterated analogue, N-Methylformamide (NMF), the safety and handling precautions are considered directly applicable. This guide synthesizes critical information into a usable format, including quantitative data tables, detailed experimental protocols, and visual diagrams to ensure safe and effective use in a laboratory setting.

Core Safety and Physical Properties

N-Methylformamide is a clear, colorless liquid with a faint amine-like odor. It is essential to handle this compound with care, recognizing its potential health hazards. The following tables summarize the key physical, chemical, and toxicological properties of N-Methylformamide.

Table 1: Physical and Chemical Properties of N-Methylformamide

PropertyValue
Molecular FormulaC₂H₅NO
Molecular Weight59.07 g/mol
AppearanceClear, colorless liquid
OdorSlight amine odor
Boiling Point199-201 °C
Melting Point-3.2 °C
Flash Point111 °C[1]
Autoignition Temperature425 °C[1]
Vapor Pressure0.25 mmHg @ 25 °C
Specific Gravity1.003 g/cm³
SolubilitySoluble in water

Table 2: Toxicological Data for N-Methylformamide

EndpointSpeciesRouteValue
LD50RatOral4,000 mg/kg[2]
LD50MouseOral2,600 mg/kg[3]
LD50RatIntraperitoneal3,500 mg/kg[3]
NOAEL (Developmental)RatInhalation15 ppm[4]
LOAEL (Maternal Toxicity)RatInhalation50 ppm[4]
LOAEL (Developmental)RatInhalation50 ppm[4]

Table 3: GHS Hazard Classification and Precautionary Statements

ClassificationCodeStatement
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.
Reproductive Toxicity (Category 1B)H360DMay damage the unborn child.
Precautionary Statements
PreventionP202Do not handle until all safety precautions have been read and understood.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
P308 + P313IF exposed or concerned: Get medical advice/attention.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Handling and Exposure Control

Proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles or a face shield.[1]
Skin Protection Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Table 5: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Profile and Metabolic Pathway

N-Methylformamide is known to cause hepatotoxicity and reproductive toxicity.[4][5] The mechanism of hepatotoxicity is believed to involve metabolic activation by the cytochrome P450 enzyme, CYP2E1.[6] This process is thought to generate a reactive intermediate that depletes cellular glutathione (GSH) and leads to oxidative stress and liver cell damage.[2]

Metabolic Pathway of N-Methylformamide Proposed Metabolic Pathway of N-Methylformamide Hepatotoxicity NMF N-Methylformamide CYP2E1 CYP2E1 (Metabolic Activation) NMF->CYP2E1 Metabolism ReactiveMetabolite Reactive Intermediate (e.g., Methyl Isocyanate) CYP2E1->ReactiveMetabolite GSH_Depletion Glutathione (GSH) Depletion ReactiveMetabolite->GSH_Depletion Hepatotoxicity Hepatotoxicity (Liver Damage) ReactiveMetabolite->Hepatotoxicity OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress OxidativeStress->Hepatotoxicity

Caption: Proposed metabolic pathway of N-Methylformamide leading to hepatotoxicity.

Experimental Protocols

General Laboratory Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow Safe Handling Workflow for this compound Receiving Receiving and Storage Preparation Preparation of Stock Solutions Receiving->Preparation Verify Integrity Experiment Experimental Use Preparation->Experiment Accurate Dilution Waste Waste Disposal Experiment->Waste Collect Waste PPE_Gloves Gloves PPE_Goggles Goggles PPE_Coat Lab Coat

Caption: General laboratory workflow for the safe handling of this compound.

Generalized Protocol for Use as an Internal Standard in LC-MS/MS

This compound is suitable for use as an internal standard (IS) for the quantification of N-Methylformamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol; specific parameters should be optimized for the instrument and matrix being used.

Objective: To quantify the concentration of N-Methylformamide in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

Materials:

  • This compound (IS)

  • N-Methylformamide (analytical standard)

  • Biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C18)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Vortex mixer, centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of N-Methylformamide (e.g., 1 mg/mL) in methanol.

    • From these stock solutions, prepare a series of working standard solutions of N-Methylformamide and a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 µL) of the this compound working internal standard solution.

    • Add 3 volumes (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile).

    • Vortex the samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following MRM transitions (to be optimized):

        • N-Methylformamide: Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Optimize collision energy and other source parameters.

  • Data Analysis:

    • Integrate the peak areas for both N-Methylformamide and this compound.

    • Calculate the peak area ratio (N-Methylformamide / this compound).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the N-Methylformamide calibration standards.

    • Determine the concentration of N-Methylformamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Representative Toxicology Study Protocol (Inhalation)

The following is a representative protocol based on published developmental toxicity studies of N-Methylformamide.[4]

Objective: To assess the maternal and developmental toxicity of inhaled N-Methylformamide in a rodent model.

Materials:

  • N-Methylformamide

  • Sprague-Dawley rats (timed-pregnant females)

  • Nose-only inhalation exposure chambers

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Surgical and necropsy instruments

  • Microscope for histopathological examination

Procedure:

  • Animal Acclimation and Housing:

    • Acclimate timed-pregnant rats for a minimum of 5 days before the start of exposure.

    • House animals individually in standard cages with free access to food and water, except during exposure periods.

    • Maintain a 12-hour light/dark cycle.

  • Exposure Regimen:

    • Divide the animals into at least four groups: a control group (0 ppm) and three exposure groups (e.g., 15, 50, and 150 ppm N-Methylformamide).

    • Expose the animals via nose-only inhalation for 6 hours per day from gestation day 7 to 16.

    • Monitor and maintain the target concentrations in the exposure chambers throughout the exposure period.

  • Maternal Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight and food consumption at regular intervals throughout the gestation period.

  • Terminal Procedures:

    • On gestation day 22, euthanize the dams by an approved method.

    • Perform a gross necropsy on all dams.

    • Examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Weigh the gravid uterus.

  • Fetal Examinations:

    • Determine the body weight and sex of each fetus.

    • Perform external examinations of all fetuses for any malformations.

    • Conduct visceral and skeletal examinations on a subset of fetuses from each litter to assess for internal and skeletal abnormalities.

  • Data Analysis:

    • Analyze maternal and fetal data for statistically significant differences between the control and exposure groups.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity.

Conclusion

This compound is a valuable tool for researchers, particularly in quantitative bioanalysis. However, its use necessitates a thorough understanding of the associated hazards, which are comparable to its non-deuterated form. By adhering to the safety precautions, handling guidelines, and experimental considerations outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and ensure that all laboratory personnel are adequately trained in the handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for N-Methylformamide-d5 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformamide-d5 (NMF-d5) is a deuterated solvent increasingly utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of a variety of molecules. Its unique properties, including high polarity, the ability to form hydrogen bonds, and a wide liquid range, make it a valuable alternative to more common NMR solvents, particularly for challenging samples. These application notes provide a comprehensive overview of the properties, applications, and protocols for the effective use of NMF-d5 in your research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a deuterated solvent is crucial for its effective application in NMR spectroscopy. The key properties of this compound are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

PropertyThis compound (DCONDCD₃)N-Methylformamide (HCONHCH₃)
Molecular Weight 64.10 g/mol 59.07 g/mol
Formula C₂D₅NOC₂H₅NO
Density ~1.011 g/mL at 25 °C1.011 g/mL at 25 °C
Melting Point ~ -4 °C-4 °C
Boiling Point ~ 180-185 °C180-185 °C
Isotopic Purity Typically ≥98 atom % DNot Applicable

Residual Solvent Peaks

Accurate identification of residual solvent peaks is critical for correct spectral interpretation. While a definitive, publicly available spectrum for this compound with assigned residual peaks is not readily found in the primary literature or major solvent data compilations, the expected regions for the residual ¹H and ¹³C signals can be inferred from the structure. The molecule has two distinct environments where residual protons can occur: the formyl position (-CDO) and the methyl group (-CD₃). Due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom, the formyl proton resonance is expected to be downfield, while the methyl proton resonance will be further upfield.

Note: It is highly recommended that users acquire a spectrum of neat this compound on their own instrument to determine the precise chemical shifts of the residual peaks and any impurities, as these can vary slightly based on the manufacturer, batch, and spectrometer conditions.

Applications of this compound in NMR Spectroscopy

The distinct solvent properties of NMF-d5 make it particularly suitable for a range of specialized applications.

Peptide and Protein NMR

N-Methylformamide's ability to act as both a hydrogen bond donor and acceptor makes it an excellent solvent for peptides and proteins, mimicking aspects of the peptide backbone environment.

  • Solubilizing Difficult Peptides: Many peptides, especially those with hydrophobic residues, exhibit poor solubility in aqueous solutions or other common organic solvents. The high polarity of NMF-d5 can facilitate the dissolution of these challenging samples, enabling high-resolution NMR analysis.

  • Studying Hydrogen Bonding: The amide proton of NMF-d5 can exchange with the amide protons of the peptide backbone. This property, combined with its ability to form hydrogen bonds, allows for detailed studies of intramolecular and intermolecular hydrogen bonding within and between peptides, which is crucial for understanding their secondary and tertiary structures.

  • Conformational Analysis: By providing a different solvent environment compared to water or less polar solvents, NMF-d5 can help in exploring the conformational landscape of peptides and proteins, potentially revealing conformations that are relevant for biological activity but less populated in other solvents.

Polymer Analysis

The analysis of polymers by NMR often requires solvents that can dissolve high molecular weight species and provide good spectral resolution.

  • Solubility of Polar Polymers: NMF-d5 is an effective solvent for a variety of polar polymers that are insoluble in less polar solvents like chloroform-d or benzene-d6.

  • High-Temperature NMR: With a boiling point of around 180-185 °C, NMF-d5 is suitable for high-temperature NMR experiments. This is particularly useful for polymers that require elevated temperatures to achieve sufficient solubility or to study dynamic processes such as polymer chain motion.

Drug Development and Metabolite Analysis

In the pharmaceutical industry, NMR is a key technique for structural elucidation and impurity profiling.

  • Solubilizing Drug Candidates: NMF-d5 can be a valuable tool for dissolving polar drug candidates and their metabolites that have limited solubility in other common NMR solvents, facilitating their structural characterization.

  • Reaction Monitoring: Its ability to dissolve a wide range of organic molecules makes NMF-d5 a suitable medium for monitoring the progress of certain chemical reactions in real-time by NMR.

Experimental Protocols

The following protocols provide a general guideline for the preparation of NMR samples using this compound. It is essential to adapt these protocols based on the specific requirements of the analyte and the NMR experiment.

General Sample Preparation Protocol

G cluster_prep Sample Preparation Workflow start Start: Weigh Analyte dissolve Dissolve in NMF-d5 in a clean, dry vial start->dissolve transfer Transfer to NMR tube (use a filter pipette) dissolve->transfer cap Cap the NMR tube securely transfer->cap label_tube Label the NMR tube clearly cap->label_tube end Ready for NMR Analysis label_tube->end

Caption: General workflow for preparing an NMR sample using this compound.

Methodology:

  • Analyte Preparation: Ensure the analyte is pure and dry. Weigh an appropriate amount of the sample directly into a clean, dry glass vial. The required amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

    • For ¹H NMR of small molecules (< 1000 g/mol ), 1-5 mg is typically sufficient.

    • For ¹³C NMR of small molecules, 10-50 mg is recommended.

    • For peptides and proteins, concentrations typically range from 0.1 to 1 mM.

  • Dissolution: Add the required volume of this compound to the vial. A typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, preferably with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Pre-acquisition: Before inserting the sample into the magnet, ensure it is at the desired experimental temperature, especially if conducting variable temperature studies.

Protocol for Peptide NMR

G cluster_peptide_nmr Peptide NMR Sample Preparation start Start: Lyophilized Peptide weigh Weigh 1-5 mg of peptide start->weigh dissolve Dissolve in 0.5 mL NMF-d5 (Target: 0.5-2 mM) weigh->dissolve check_ph Check apparent pH (adjust if necessary) dissolve->check_ph transfer Transfer to NMR tube check_ph->transfer end Proceed to NMR acquisition (e.g., TOCSY, NOESY) transfer->end

Caption: Workflow for preparing a peptide sample for NMR analysis in NMF-d5.

Methodology:

  • Peptide Handling: Start with a lyophilized peptide to ensure it is free of water and other solvents.

  • Weighing: Accurately weigh 1-5 mg of the peptide, depending on its molecular weight and the desired concentration (typically 0.5-2 mM for peptide NMR).

  • Dissolution: Dissolve the peptide in 0.5 mL of this compound in a microcentrifuge tube. Gentle vortexing can aid dissolution.

  • pH Adjustment: The apparent pH of the sample can be critical for peptide conformation and amide proton exchange rates. If necessary, the apparent pH can be adjusted by adding microliter amounts of dilute deuterated acid (e.g., DCl) or base (e.g., NaOD). Note that pH measurements in non-aqueous solvents are not absolute and should be considered as apparent pH.

  • Transfer: Transfer the final solution to a clean NMR tube.

  • NMR Acquisition: Proceed with the desired NMR experiments, such as TOCSY for spin system identification and NOESY for obtaining distance restraints for structure calculation.

Logical Relationships in NMR Experimentation

The process of conducting an NMR experiment, from sample preparation to data analysis, involves a series of logical steps. The following diagram illustrates the general relationship between these key stages.

G cluster_logical_flow Logical Flow of an NMR Experiment sample_prep Sample Preparation (Analyte + NMF-d5) instrument_setup Instrument Setup (Shimming, Locking, Tuning) sample_prep->instrument_setup data_acquisition Data Acquisition (Pulse Sequence Execution) instrument_setup->data_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_processing->spectral_analysis structural_elucidation Structural Elucidation / Dynamic Analysis spectral_analysis->structural_elucidation

Caption: The logical progression of an NMR experiment from sample preparation to final analysis.

Conclusion

This compound is a versatile and valuable deuterated solvent for NMR spectroscopy, offering unique advantages for the analysis of peptides, proteins, polymers, and other challenging molecules. Its high polarity, hydrogen bonding capabilities, and wide temperature range expand the toolkit available to researchers for detailed molecular characterization. By following the protocols and considering the properties outlined in these application notes, scientists can effectively leverage NMF-d5 to gain deeper insights into the structure and dynamics of their molecules of interest.

Application Note: High-Throughput Quantification of N-Methylformamide in Biological Matrices using N-Methylformamide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methylformamide (NMF) in biological matrices, such as plasma and urine. The method utilizes N-Methylformamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] This high-throughput assay is suitable for pharmacokinetic studies, toxicological assessments, and occupational exposure monitoring of N,N-Dimethylformamide (DMF), for which NMF is a major metabolite.[5]

Introduction

N-Methylformamide (NMF) is a primary metabolite of the widely used industrial solvent N,N-Dimethylformamide (DMF). Monitoring NMF levels in biological fluids is crucial for assessing occupational exposure and for toxicological studies. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte throughout the analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[2] this compound, being chemically identical to NMF, co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal internal standard for accurate quantification.[2] This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of NMF using this compound.

Chemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
N-MethylformamideC₂H₅NO59.07
This compoundC₂D₅NO64.10[6]

Experimental Protocols

Materials and Reagents
  • N-Methylformamide (≥99.5% purity)

  • This compound (≥98% isotopic purity)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/urine (blank)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Methylformamide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Methylformamide primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank biological matrix (plasma or urine) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

A protein precipitation method is employed for sample cleanup.

  • To 50 µL of each standard, QC, and study sample in a 96-well plate, add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound in ACN).

  • Mix thoroughly for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add IS in Acetonitrile (150 µL) Sample->Add_IS Mix Mix Add_IS->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A flowchart illustrating the major steps in the analytical workflow.

LC-MS/MS Method

LC Parameters

ParameterValue
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate
Injection Volume5 µL
Column Temperature40 °C

MS/MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsSee Table below
Dwell Time100 ms
Collision GasArgon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Methylformamide60.142.115
This compound65.146.115

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Calibration Curve Data (Example in Plasma)

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
10.012 ± 0.001
50.061 ± 0.004
100.123 ± 0.009
500.615 ± 0.045
1001.23 ± 0.09
5006.14 ± 0.42
100012.29 ± 0.85
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High). The results were well within the acceptable limits of ±15% (±20% for LLOQ).

Precision and Accuracy Data (Example in Plasma)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ18.5105.211.2103.8
Low36.298.78.9101.5
Mid804.1102.36.5100.9
High8003.599.55.899.1
Matrix Effect and Recovery

The use of this compound effectively compensated for matrix effects. The matrix factor was consistently close to 1, indicating minimal ion suppression or enhancement. The extraction recovery was determined to be high and consistent across the QC levels.

Logical Relationship of Internal Standard Function

G cluster_analyte Analyte (NMF) cluster_is Internal Standard (NMF-d5) Analyte_Sample Analyte in Sample Analyte_Prep Analyte Post-Prep Analyte_Sample->Analyte_Prep Variation Analytical Variation (Matrix Effects, Recovery Loss) Analyte_Prep->Variation Analyte_Signal Analyte MS Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Spike IS Spiked IS_Prep IS Post-Prep IS_Spike->IS_Prep IS_Prep->Variation IS_Signal IS MS Signal IS_Signal->Ratio Variation->Analyte_Signal Variation->IS_Signal Result Accurate Quantification Ratio->Result

References

Application Note: Utilizing N-Methylformamide-d5 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application guidelines for the use of N-Methylformamide-d5 (NMF-d5) in solid-phase peptide synthesis (SPPS). NMF-d5, a deuterated analog of N-Methylformamide (NMF), presents a specialized solvent option for SPPS, particularly for challenging sequences prone to aggregation and for syntheses requiring in-process monitoring by nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics and research tools. A critical factor in successful SPPS is the choice of solvent, which must effectively solvate the growing peptide chain and the solid support. While N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are the conventional solvents of choice, they are facing increasing scrutiny due to toxicity concerns.[1] This has spurred research into "greener" and more effective solvent alternatives.

N-Methylformamide (NMF) has emerged as a promising alternative due to its high polarity and excellent solvating properties, which can be beneficial in disrupting the secondary structures that lead to peptide aggregation.[2] The deuterated form, NMF-d5, offers the unique advantage of being NMR-silent in ¹H NMR, making it an ideal solvent for real-time monitoring of reaction kinetics and peptide conformation directly on the solid support.

Key Applications and Advantages of this compound in SPPS

  • Overcoming Aggregation: NMF's ability to disrupt hydrogen bonding can help to prevent the formation of β-sheet structures in growing peptide chains, a primary cause of aggregation and failed syntheses.[2]

  • "Green" Chemistry: NMF is being explored as a more environmentally benign alternative to DMF and NMP, aligning with the principles of green chemistry.[1][3]

  • In-Situ Reaction Monitoring: The use of NMF-d5 allows for direct, non-invasive monitoring of coupling and deprotection steps using ¹H NMR spectroscopy without interference from solvent signals. This can be invaluable for optimizing reaction conditions and troubleshooting difficult syntheses.

  • Improved Solubility: NMF's high polarity can enhance the solubility of protected amino acids and coupling reagents, potentially leading to more efficient reactions.[4]

Properties of N-Methylformamide vs. DMF

For researchers considering the substitution of DMF with NMF, a comparison of their physical and chemical properties is essential.

PropertyN-Methylformamide (NMF)N,N-Dimethylformamide (DMF)
Molecular Formula C₂H₅NOC₃H₇NO
Molecular Weight 59.07 g/mol 73.09 g/mol
Boiling Point 180-185 °C153 °C
Density 1.00 g/mL0.944 g/mL
Polarity HighHigh
Toxicity Considered less reprotoxic than DMFClassified as a substance of very high concern due to reproductive toxicity

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for manual Fmoc-based SPPS using NMF-d5 as the primary solvent. The procedure can be adapted for automated synthesizers with appropriate modifications.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (NMF-d5)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Dichloromethane (DCM) for resin washing

  • Methanol (MeOH) for resin washing

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or vortexer

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add NMF-d5 to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a 20% solution of piperidine in NMF-d5 to the resin.

    • Agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with NMF-d5 (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in NMF-d5.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

    • Drain the coupling solution and wash the resin with NMF-d5 (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with NMF-d5, followed by DCM and MeOH, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Chemical Structures

To aid in understanding the experimental process, the following diagrams have been generated.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (NMF-d5) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in NMF-d5) Swell->Deprotect Wash1 Wash (NMF-d5) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA in NMF-d5) Wash1->Couple Wash2 Wash (NMF-d5) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next Cycle FinalDeprotect 4. Final Deprotection Repeat->FinalDeprotect Final Cycle Wash3 Final Washes (NMF-d5, DCM, MeOH) FinalDeprotect->Wash3 Cleave 5. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

References

Application Notes and Protocols: N-Methylformamide-d5 as a Reaction Medium for High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Methylformamide-d5 (NMF-d5) as a versatile and efficient reaction medium for various high-temperature synthesis applications. Its unique physicochemical properties make it an excellent choice for the synthesis of advanced materials such as perovskite nanocrystals, metal-organic frameworks (MOFs), and other nanomaterials.

Introduction to this compound in High-Temperature Synthesis

N-Methylformamide (NMF) is a polar, aprotic solvent with a high boiling point and excellent thermal stability, making it well-suited for high-temperature reactions.[1][2] Its deuterated isotopologue, this compound, offers the same advantageous physicochemical properties with the added benefit of being NMR-silent in ¹H NMR spectroscopy, which is invaluable for in-situ reaction monitoring and mechanistic studies.[3] The replacement of hydrogen with deuterium atoms can also subtly influence reaction kinetics and product stability in some cases.

The high dielectric constant of NMF facilitates the dissolution of a wide range of organic and inorganic precursors, a critical factor in solvothermal and microwave-assisted synthesis methods.[2] Furthermore, NMF can also act as a reactant, for instance, serving as a source of methylammonium ions in the synthesis of perovskites.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of N-Methylformamide and its deuterated analog is presented below for easy comparison.

PropertyN-Methylformamide (NMF)This compound (NMF-d5)Reference(s)
CAS Number 123-39-7863653-47-8[3][7]
Molecular Formula C₂H₅NOC₂D₅NO[8][9]
Molecular Weight 59.07 g/mol 64.10 g/mol [8][9]
Boiling Point 180-185 °C~182.5 °C (Predicted)[3][10]
Melting Point -3.2 to -4 °CNot specified[10][11]
Density ~1.003 - 1.011 g/mL at 20-25 °C~0.9 g/cm³ (Predicted)[3][11]
Flash Point 111 °C~81.5 °C (Predicted)[3][8]
Solubility Miscible with water, alcohols, esters, ketones.Soluble in water and various organic solvents.[3][12]

Applications in High-Temperature Synthesis

Synthesis of Lead Halide Perovskite Nanocrystals

NMF has been successfully employed as both a solvent and a reactant in the solvothermal synthesis of methylammonium lead halide (MAPbX₃) perovskite nanocrystals. At elevated temperatures, NMF can undergo a transamidation reaction to generate methylammonium ions in situ, simplifying the synthesis process by eliminating the need for handling volatile and less stable methylammonium halide salts.[4][6][13]

Experimental Workflow: Solvothermal Synthesis of MAPbBr₃ Nanocrystals

solvothermal_synthesis cluster_prep Precursor Solution Preparation cluster_reaction Nanocrystal Formation cluster_purification Purification and Isolation precursor_mix Mix PbBr₂ and Oleylamine in this compound heating Heat solution at 100 °C precursor_mix->heating Generates Methylammonium ions in situ injection Inject precursor solution into a non-solvent (e.g., Toluene) heating->injection cooling Cool in an ice bath injection->cooling Induces nanocrystal precipitation centrifugation Centrifuge to collect nanocrystals cooling->centrifugation washing Wash with non-solvent centrifugation->washing redispersion Redisperse in a suitable solvent washing->redispersion

Caption: Workflow for the solvothermal synthesis of MAPbBr₃ nanocrystals using NMF-d5.

Detailed Protocol: Solvothermal Synthesis of MAPbBr₃ Nanocrystals

This protocol is adapted from literature procedures for the synthesis of MAPbBr₃ nanocrystals using NMF.[4][13]

Materials:

  • Lead(II) bromide (PbBr₂), 99.999%

  • Oleylamine (OLA), 80-90%

  • This compound (NMF-d5), 98 atom % D

  • Toluene, anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Syringes and needles

  • Centrifuge

  • Schlenk line or glovebox for inert atmosphere (optional but recommended)

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck flask, dissolve a specific molar amount of PbBr₂ in a mixture of NMF-d5 and oleylamine.

    • Heat the solution to 100 °C under vigorous stirring. This step facilitates the in-situ generation of methylammonium ions via a transamidation reaction between NMF-d5 and oleylamine.[4]

  • Nanocrystal Precipitation:

    • Rapidly inject the hot precursor solution into a vial containing a non-solvent, such as toluene, at room temperature.

    • Immediately transfer the vial to an ice bath to quench the reaction and induce the precipitation of MAPbBr₃ nanocrystals.

  • Purification:

    • Centrifuge the resulting suspension to pellet the nanocrystals.

    • Discard the supernatant and wash the nanocrystals by redispersing them in fresh toluene and centrifuging again. Repeat this washing step 2-3 times.

  • Storage:

    • Finally, redisperse the purified MAPbBr₃ nanocrystals in a suitable solvent for characterization and further use.

Quantitative Data Summary (Illustrative)

PrecursorMolar Ratio (PbBr₂:OLA)NMF-d5 Volume (mL)Reaction Temp. (°C)Nanocrystal Size (nm)Photoluminescence Quantum Yield (PLQY) (%)
PbBr₂1:1101008-12~74
PbBr₂1:21010010-15~70

Note: The above data is illustrative and may vary based on specific experimental conditions. The use of NMF has been reported to yield MAPbBr₃ nanocrystals with a photoluminescence quantum yield reaching 74%.[4][5]

Synthesis of Metal-Organic Frameworks (MOFs)

NMF and its close analog, N,N-dimethylformamide (DMF), are excellent solvents for the solvothermal synthesis of MOFs due to their ability to dissolve both the metal salts and organic linkers at high temperatures.[14][15] The high boiling point of NMF allows for reactions to be carried out at temperatures necessary for the crystallization of highly ordered porous structures.

Experimental Workflow: Solvothermal Synthesis of MOF-5

mof_synthesis cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation and Activation dissolve Dissolve Zinc Salt and Terephthalic Acid in this compound autoclave Seal in a Teflon-lined Autoclave dissolve->autoclave heating Heat at a specific temperature (e.g., 100-120 °C) for a set time autoclave->heating cooling Cool autoclave to room temperature heating->cooling filtration Filter and wash the crystals with fresh NMF-d5 cooling->filtration activation Solvent exchange and/or heating under vacuum filtration->activation

Caption: General workflow for the solvothermal synthesis of MOF-5 using NMF-d5.

Detailed Protocol: Solvothermal Synthesis of MOF-5

This protocol is based on established methods for MOF-5 synthesis using DMF, adapted for NMF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound (NMF-d5)

  • Chloroform or other suitable solvent for activation

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven with temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactant Dissolution:

    • Dissolve the zinc salt and terephthalic acid in NMF-d5 in a glass liner for the autoclave.

  • Solvothermal Reaction:

    • Seal the liner inside the stainless-steel autoclave.

    • Place the autoclave in an oven and heat it to the desired temperature (typically between 100-120 °C) for a specified duration (e.g., 12-24 hours).

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by filtration and wash it several times with fresh NMF-d5 to remove any unreacted precursors.

  • Activation:

    • To activate the MOF and remove the solvent molecules from the pores, perform a solvent exchange by immersing the crystals in a more volatile solvent (e.g., chloroform) for several days, periodically replacing the solvent.

    • Finally, heat the solvent-exchanged MOF under vacuum to completely remove the guest molecules.

Quantitative Data Summary for MOF Synthesis (Illustrative)

Metal SourceLinkerSolventTemperature (°C)Time (h)Yield (%)Surface Area (m²/g)
Zn(NO₃)₂·6H₂OH₂BDCNMF-d510524>80>2500
Zn(OAc)₂·2H₂OH₂BDCNMF-d512018>85>2800

Note: The above data is illustrative and optimization of reaction conditions is often necessary.

Safety and Handling

N-Methylformamide and its deuterated form are classified as harmful and may have reproductive toxicity.[16][17][18] It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][19]

Conclusion

This compound is a highly effective and versatile solvent for high-temperature synthesis, offering excellent thermal stability, high polarity, and the benefits of isotopic labeling for mechanistic studies. Its application in the synthesis of perovskite nanocrystals and its suitability for MOF synthesis highlight its potential in the development of advanced materials. Researchers and professionals in drug development and materials science are encouraged to explore the use of NMF-d5 to enhance their synthetic protocols and gain deeper insights into reaction mechanisms.

References

Applications of N-Methylformamide-d5 in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylformamide-d5 (NMF-d5), a deuterated isotopologue of N-Methylformamide, serves as a critical tool in pharmaceutical research, primarily in the fields of drug metabolism and pharmacokinetics (DMPK), and as an internal standard in bioanalytical assays. The substitution of hydrogen atoms with deuterium provides a kinetic isotope effect and a distinct mass shift, which are leveraged to elucidate metabolic pathways, modulate drug properties, and enhance the accuracy of quantitative analysis.

Application Note 1: Investigating the Kinetic Isotope Effect in Drug Metabolism

The replacement of hydrogen with deuterium at a site of metabolic transformation can significantly slow down the rate of enzymatic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for identifying rate-limiting steps in drug metabolism and for designing "soft drugs" with improved pharmacokinetic profiles.

Key Applications:

  • Metabolic Pathway Elucidation: By observing the change in metabolite formation upon deuterium substitution, researchers can pinpoint the primary sites of metabolism on a drug candidate.

  • Modulation of Pharmacokinetics: Slowing down metabolism can lead to increased drug exposure (AUC), higher maximum concentrations (Cmax), and a longer half-life, potentially allowing for lower or less frequent dosing.[1]

  • Reduction of Toxic Metabolites: If a toxic metabolite is formed through a pathway susceptible to the KIE, deuteration can shift metabolism towards safer pathways, reducing toxicity.

Quantitative Data Summary: Kinetic Isotope Effect

The following tables summarize the observed kinetic isotope effects in the metabolism of N-Methylformamide and the impact of deuteration on the pharmacokinetics of the drug enzalutamide.

MetabolitekH/kD (± SD)Metabolic Pathway
Urinary Methylamine5.5 (± 0.2)Oxidative Demethylation
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 (± 1.0)Glutathione Conjugation Pathway
Biliary S-(N-methylcarbamoyl)glutathione7.0 (± 2.0)Glutathione Conjugation Pathway

Table 1: Intermolecular Primary Kinetic Isotope Effects on the Metabolism of N-Methylformamide in Mice. Data sourced from Threadgill et al., 1987.[2]

ParameterEnzalutamide (ENT)d3-Enzalutamide (d3-ENT)% Change
In Vitro Metabolic Clearance (CLint)
Rat Liver MicrosomesHigher49.7% Lower↓ 49.7%
Human Liver MicrosomesHigher72.9% Lower↓ 72.9%
In Vivo Pharmacokinetics in Rats (10 mg/kg oral dose)
CmaxLower35% Higher↑ 35%
AUC0–tLower102% Higher↑ 102%
M2 (N-demethyl metabolite) ExposureHigher8-fold Lower↓ 87.5%

Table 2: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide and its Deuterated Analog. Data sourced from Li et al., 2017.[1]

Application Note 2: this compound as an Internal Standard in LC-MS/MS Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. NMF-d5, with its mass shift of +5 Da, serves as an ideal internal standard for the quantification of N-Methylformamide.

Advantages of using NMF-d5 as an Internal Standard:

  • Compensates for Matrix Effects: Co-elution with the analyte ensures that both experience similar ionization suppression or enhancement, leading to a more accurate analyte-to-internal standard response ratio.

  • Corrects for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, and reconstitution is mirrored by the internal standard.

  • Improves Precision and Accuracy: Normalization of the analyte response to the internal standard response minimizes variability due to instrument performance and sample handling.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a Deuterated Drug Candidate

This protocol outlines a general procedure for a comparative pharmacokinetic study in rodents to evaluate the effect of deuteration.

1. Animal Dosing and Sampling:

  • House male Sprague Dawley rats in appropriate conditions with free access to food and water.
  • Divide animals into two groups: Group 1 receives the non-deuterated drug, and Group 2 receives the deuterated drug (e.g., NMF vs. NMF-d5).
  • Administer the compounds orally or intravenously at a predetermined dose.
  • Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate plasma.
  • Store plasma samples at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard (a different deuterated analog if quantifying the deuterated drug).
  • Vortex mix for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a suitable C18 reverse-phase column.
  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Optimize the MRM transitions for the parent drug, the deuterated drug, and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of the drug in the plasma samples from the calibration curve.
  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) using appropriate software.

Protocol 2: Quantification of N-Methylformamide in Plasma using NMF-d5 as an Internal Standard

This protocol describes a method for the quantitative analysis of N-Methylformamide in human plasma using NMF-d5 as an internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of N-Methylformamide and NMF-d5 in methanol.
  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-Methylformamide.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the NMF-d5 internal standard working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent
  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
  • MS System: AB Sciex API 4000 or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions:
  • N-Methylformamide: Q1/Q3 transition to be determined based on the specific instrument.
  • This compound: Q1/Q3 transition to be determined, reflecting the mass shift.

4. Data Analysis and Quantification:

  • Integrate the peak areas for N-Methylformamide and NMF-d5.
  • Calculate the peak area ratio of N-Methylformamide to NMF-d5.
  • Construct a linear regression calibration curve of the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of N-Methylformamide in the unknown samples from the calibration curve.

Visualizations

metabolic_pathway NMF N-Methylformamide (NMF) Oxidation Oxidation (CYP450) NMF->Oxidation kH/kD ≈ 5.5 - 7.0 Hydrolysis Hydrolysis Oxidation->Hydrolysis Conjugation Glutathione Conjugation Oxidation->Conjugation Metabolite3 Methylamine Hydrolysis->Metabolite3 Metabolite4 Carbon Dioxide Hydrolysis->Metabolite4 Metabolite1 S-(N-methylcarbamoyl)glutathione Conjugation->Metabolite1 Metabolite2 N-acetyl-S-(N-methylcarbamoyl)cysteine Metabolite1->Metabolite2

Metabolic pathway of N-Methylformamide.

experimental_workflow cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analysis & Data Processing Dosing Animal Dosing (Deuterated vs. Non-deuterated) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike Internal Standard Plasma->Spiking Precipitation Protein Precipitation Spiking->Precipitation Extraction Supernatant Transfer & Evaporation Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Application Notes and Protocols for NMR Analysis with N-Methylformamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methylformamide-d5 (NMF-d5) as a solvent for Nuclear Magnetic Resonance (NMR) analysis, with a particular focus on applications in drug discovery and development. The content covers the physicochemical properties of NMF-d5, detailed protocols for sample preparation and NMR data acquisition, and its application in fragment-based drug discovery.

Introduction to this compound in NMR Spectroscopy

This compound is a deuterated polar aprotic solvent that is particularly useful for NMR studies of compounds with limited solubility in more common NMR solvents like chloroform-d or DMSO-d6. Its ability to dissolve a wide range of polar molecules, including peptides, and certain membrane proteins, makes it a valuable tool in drug discovery research. The deuteration of the solvent minimizes its own signals in ¹H NMR spectra, allowing for clearer observation of the analyte's signals.

N-Methylformamide exists as a mixture of cis and trans conformers due to the restricted rotation around the amide C-N bond. This can result in the appearance of two distinct sets of signals for the solvent and potentially for the dissolved analyte, a factor that researchers should be aware of during spectral interpretation.

Physicochemical and NMR Properties of N-Methylformamide

A summary of the key physical and chemical properties of N-Methylformamide is provided below. It is important to note that definitive, publicly available data on the precise ¹H and ¹³C NMR residual chemical shifts for this compound is limited. The provided NMR data is based on the non-deuterated form and the closely related N,N-Dimethylformamide-d7, and should be used as a reference. It is strongly recommended that users determine the exact residual solvent peak positions experimentally on their specific instrument.

Table 1: Physicochemical Properties of N-Methylformamide

PropertyValue
This compound
Chemical FormulaC₂D₅NO
Molecular Weight64.10 g/mol
Isotopic PurityTypically ≥98 atom % D
N-Methylformamide (non-deuterated)
Chemical FormulaC₂H₅NO
Molecular Weight59.07 g/mol
Density1.011 g/mL at 25 °C
Melting Point-4 °C
Boiling Point182.5 °C

Table 2: Reference NMR Data

NucleusCompoundChemical Shift (ppm)Multiplicity
¹HN-Methylformamide (in CDCl₃)~8.0 (trans CHO), ~7.8 (cis CHO)br s
~2.8 (trans N-CH₃), ~2.9 (cis N-CH₃)d
~6.5 (NH)br s
¹³CN-Methylformamide (in CDCl₃)~165 (trans C=O), ~162 (cis C=O)s
~26 (trans N-CH₃), ~31 (cis N-CH₃)s
¹HN,N-Dimethylformamide-d7 (residual)8.03, 2.92, 2.75s
¹³CN,N-Dimethylformamide-d7 (residual)163.15, 34.89, 29.76t

Note: Chemical shifts are referenced to TMS and can be influenced by concentration, temperature, and the specific analyte.

Experimental Protocols

General Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.

Materials:

  • Analyte of interest

  • This compound

  • High-quality 5 mm NMR tubes and caps

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Weighing the Analyte: Accurately weigh a suitable amount of the analyte. For ¹H NMR of small molecules, 5-10 mg is typically sufficient. For ¹³C NMR or for biomolecules, a higher concentration may be required.

  • Dissolving the Analyte: Dissolve the weighed analyte in a known volume of this compound in a clean, dry vial. Use a vortex mixer to ensure complete dissolution.

  • Filtering the Sample: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a glass wool plug directly into the NMR tube.

  • Adjusting the Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting the experiment.

Protocol for Ligand-Observed NMR Fragment-Based Screening

This compound can be an effective solvent for screening fragment libraries against target proteins, especially for proteins that require a polar aprotic environment to maintain their native conformation. This protocol describes a general workflow for a ligand-observed NMR screening experiment.

Materials:

  • Target protein

  • Fragment library (dissolved in NMF-d5)

  • This compound

  • NMR tubes

  • NMR spectrometer equipped with a suitable probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer prepared with this compound.

    • Prepare stock solutions of individual fragments or fragment mixtures in this compound.

    • For the screening experiment, prepare two sets of NMR samples:

      • Reference Samples: Containing the fragment(s) of interest in NMF-d5.

      • Protein Samples: Containing the same concentration of fragment(s) as the reference samples, plus the target protein.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for each reference and protein sample.

    • Commonly used ligand-observed NMR experiments for fragment screening include:

      • Saturation Transfer Difference (STD) NMR: To identify fragments that bind to the protein by observing the transfer of saturation from the protein to the bound ligand.

      • Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY): To detect binding by observing the transfer of magnetization from bulk water to the ligand via the protein.

      • Carr-Purcell-Meiboom-Gill (CPMG): To identify binders by observing the differential transverse relaxation rates of free versus bound ligands.

  • Data Analysis:

    • Compare the spectra of the protein samples to the reference samples.

    • In STD NMR, the appearance of signals in the difference spectrum indicates binding.

    • In WaterLOGSY, a change in the sign of the ligand signals from positive (in the reference) to negative (in the presence of the protein) indicates binding.

    • In CPMG, a decrease in the intensity of ligand signals in the presence of the protein suggests binding.

  • Hit Validation:

    • Validate the initial hits by re-screening individual fragments from the hit mixtures.

    • Determine the binding affinity (K_D) of the validated hits through NMR titration experiments.

Table 3: Typical Instrument Parameters for Ligand-Observed NMR Screening

Parameter¹H 1DSTDWaterLOGSYCPMG
Pulse Sequence zg30stddiffepcpmgpr1d
Spectrometer Frequency ≥ 400 MHz≥ 400 MHz≥ 400 MHz≥ 400 MHz
Temperature 298 K298 K298 K298 K
Number of Scans 16-64128-1024128-51264-256
Acquisition Time 2-4 s2-4 s2-4 s2-4 s
Relaxation Delay 1-5 s1-5 s1-5 s1-5 s
Saturation Time (STD) N/A2-3 sN/AN/A
CPMG Loop Time N/AN/AN/A40-100 ms

Note: These are starting parameters and should be optimized for the specific protein-ligand system and spectrometer.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a ligand-observed NMR fragment-based screening campaign, a key application in drug discovery where this compound can be employed.

FBDD_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screening cluster_analysis 3. Data Analysis cluster_validation 4. Hit Validation Target_Prep Target Protein Preparation Screening Ligand-Observed NMR Screening (e.g., STD, WaterLOGSY) Target_Prep->Screening Fragment_Lib Fragment Library in NMF-d5 Fragment_Lib->Screening Data_Analysis Identify Hit Mixtures Screening->Data_Analysis Deconvolution Deconvolution of Hit Mixtures Data_Analysis->Deconvolution Single_Frag Screen Single Fragments Deconvolution->Single_Frag Affinity Determine Binding Affinity (K_D) Single_Frag->Affinity

Caption: Workflow for Ligand-Observed NMR Fragment-Based Screening.

Conclusion

This compound is a valuable, albeit specialized, solvent for NMR-based studies in drug discovery and other areas of chemical research. Its ability to dissolve highly polar molecules that are intractable in other common deuterated solvents opens up possibilities for studying a wider range of chemical and biological systems. While the lack of readily available, precise residual solvent peak data necessitates initial experimental determination by the user, the protocols and reference information provided herein offer a solid foundation for the successful application of this compound in your research endeavors. Careful sample preparation and optimization of NMR parameters are key to obtaining high-quality, reproducible data.

Application Notes and Protocols for the Use of N-Methylformamide-d5 in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds is a cornerstone of modern agrochemical research, providing invaluable tools for metabolism, toxicology, and environmental fate studies. Deuterium-labeled agrochemicals, in particular, can exhibit modified metabolic profiles due to the kinetic isotope effect, potentially leading to improved efficacy and safety. N-Methylformamide-d5 (DCONDCD₃) is a versatile deuterated building block that can serve as a precursor for introducing a deuterated N-methyl (N-CD₃) group into a wide range of agrochemical scaffolds. This application note provides detailed protocols and data for the synthesis of a deuterated N-methylcarbamate insecticide, using Carbaryl as a representative example, starting from this compound.

Principle

The primary application of this compound in this context is as a source of deuterated methylamine (CD₃NH₂). The synthesis proceeds in two key stages:

  • Hydrolysis of this compound: The amide bond in this compound is cleaved under acidic or basic conditions to yield deuterated methylamine and formate.

  • Carbamoylation: The resulting deuterated methylamine is then used to introduce the N-CD₃-carbamoyl group onto a suitable phenolic precursor to form the final deuterated agrochemical.

Experimental Protocols

Protocol 1: Synthesis of Deuterated Methylamine-d3 Hydrochloride from this compound

Objective: To produce deuterated methylamine-d3 hydrochloride, a key intermediate for the synthesis of deuterated N-methylated agrochemicals.

Materials:

  • This compound (DCONDCD₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Hydrolysis: In a 250 mL round-bottom flask, add this compound (1 equivalent). Slowly add a 6 M solution of hydrochloric acid (2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Basification: After cooling to room temperature, carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide until the pH is greater than 10. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the basic solution to a separatory funnel and extract the free deuterated methylamine-d3 with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution of deuterated methylamine-d3. The deuterated methylamine-d3 hydrochloride will precipitate as a white solid.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure deuterated methylamine-d3 hydrochloride.

Protocol 2: Synthesis of Carbaryl-d3 (1-naphthyl N-methyl-d3-carbamate)

Objective: To synthesize a deuterated N-methylcarbamate insecticide using deuterated methylamine-d3.

Materials:

  • Deuterated Methylamine-d3 hydrochloride (from Protocol 1)

  • 1-Naphthol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene

  • Triethylamine

  • Round-bottom flask with a gas inlet and outlet

  • Stirring apparatus

  • Ice bath

Procedure:

Method A: Using Methyl-d3 Isocyanate Intermediate

  • Preparation of Methyl-d3 Isocyanate: In a well-ventilated fume hood, dissolve deuterated methylamine-d3 hydrochloride (1 equivalent) in toluene. Add triethylamine (1.1 equivalents) to liberate the free base. Carefully bubble phosgene gas through the solution at 0-5°C until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2270 cm⁻¹). Caution: Phosgene is extremely toxic.

  • Carbamoylation: In a separate flask, dissolve 1-naphthol (1 equivalent) and a catalytic amount of triethylamine in toluene.

  • Reaction: Slowly add the solution of methyl-d3 isocyanate to the 1-naphthol solution at room temperature. Stir the mixture for 2-4 hours.

  • Work-up: Wash the reaction mixture with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Carbaryl-d3.

Method B: Greener Pathway avoiding Isocyanate Isolation [1]

  • Chloroformate Formation: In a fume hood, dissolve 1-naphthol (1 equivalent) in toluene and cool to 0-5°C.[1] Carefully add phosgene (or a solution of triphosgene in toluene) dropwise.[1] After the addition is complete, stir the reaction for 1-2 hours at room temperature.[1]

  • Reaction with Deuterated Methylamine-d3: To the solution of the chloroformate, slowly add a solution of deuterated methylamine-d3 (generated in situ from the hydrochloride salt and a base like triethylamine) (1.1 equivalents) at 0-5°C.[1]

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[1] The work-up and purification steps are similar to Method A.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis of Deuterated Methylamine-d3 Hydrochloride

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material64.10 g/mol
ProductDeuterated Methylamine-d3 Hydrochloride
Molecular Weight of Product70.54 g/mol
Typical Yield75-85%
Purity (by NMR)>98%
Deuteration Level (by MS)>98%

Table 2: Quantitative Data for the Synthesis of Carbaryl-d3

ParameterValue
Starting MaterialsDeuterated Methylamine-d3, 1-Naphthol, Phosgene
Molecular Weight of Product204.24 g/mol
Typical Yield (Method A)80-90%
Typical Yield (Method B)75-85%
Melting Point142-144 °C
Purity (by HPLC)>99%
Deuteration Level (by MS)>98%

Visualizations

Synthesis_Workflow NMFd5 This compound Hydrolysis Acid Hydrolysis (HCl, H2O, Heat) NMFd5->Hydrolysis CD3NH2_HCl Methylamine-d3 Hydrochloride Hydrolysis->CD3NH2_HCl Neutralization Basification (NaOH) CD3NH2_HCl->Neutralization CD3NH2 Methylamine-d3 (Free Base) Neutralization->CD3NH2 Phosgenation Phosgenation (COCl2) CD3NH2->Phosgenation CD3NCO Methyl-d3 Isocyanate Phosgenation->CD3NCO Carbamoylation Carbamoylation CD3NCO->Carbamoylation Naphthol 1-Naphthol Naphthol->Carbamoylation Carbaryl_d3 Carbaryl-d3 Carbamoylation->Carbaryl_d3

Caption: Synthetic workflow for Carbaryl-d3 from this compound.

Signaling_Pathway cluster_Metabolism Agrochemical Metabolism Carbaryl Carbaryl (N-CH3) CYP450 Cytochrome P450 (Oxidative Metabolism) Carbaryl->CYP450 C-H bond cleavage Carbaryl_d3 Carbaryl-d3 (N-CD3) Carbaryl_d3->CYP450 C-D bond cleavage (Higher activation energy) Metabolite N-demethylated Metabolite CYP450->Metabolite Metabolite_d3 N-demethylated Metabolite (slower formation) CYP450->Metabolite_d3

Caption: Impact of deuteration on the metabolic pathway of Carbaryl.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of deuterated N-methylated agrochemicals. The protocols outlined provide a clear and reproducible pathway for the preparation of deuterated methylamine-d3 and its subsequent use in the synthesis of a model N-methylcarbamate insecticide, Carbaryl-d3. The incorporation of a deuterated N-methyl group can significantly impact the metabolic stability of the agrochemical, a critical factor in the development of safer and more effective crop protection agents. Researchers can adapt these methodologies to a wide range of other N-methylated agrochemicals to facilitate their research and development programs.

References

N-Methylformamide-d5: A Versatile Solvent for Advanced Polymer Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methylformamide-d5 (NMF-d5) is the deuterated isotopologue of N-Methylformamide (NMF), a polar aprotic solvent with a high dielectric constant and a wide liquid range. These properties, analogous to its non-deuterated counterpart and the related solvent N,N-Dimethylformamide (DMF), make NMF-d5 an excellent solvent for a variety of polymers, particularly those with polar functional groups that are challenging to dissolve in common organic solvents.[1][2] Its primary application in polymer chemistry is as a deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural elucidation of polymers without interference from protonated solvent signals. Furthermore, its utility extends to Gel Permeation Chromatography (GPC) as a mobile phase component for determining the molecular weight distribution of polymers. This document provides detailed application notes and protocols for the use of this compound in polymer chemistry.

Physicochemical Properties

A comparative summary of the key physical properties of N-Methylformamide and its deuterated form, this compound, is presented in Table 1. The deuterated version exhibits a slightly higher molecular weight and density, which is typical for deuterated compounds.

Table 1: Comparison of Physical Properties of N-Methylformamide and this compound

PropertyN-Methylformamide (NMF)This compound (NMF-d5)
CAS Number 123-39-7[2]863653-47-8[3]
Molecular Formula C₂H₅NO[2][4]C₂D₅NO
Molecular Weight 59.07 g/mol [4][5]64.10 g/mol
Appearance Colorless liquid[2][4]Colorless liquid[3]
Density 1.003 g/cm³[4]~0.9 g/cm³ (Predicted)[3]
Boiling Point 199-201 °C[4]182.5 ± 9.0 °C (Predicted)[3]
Melting Point -3.2 °C[4]-
Flash Point 111 °C[2]81.5 ± 3.7 °C (Predicted)[3]
Solubility in Water Soluble[4]Miscible
Viscosity 1.9 mPa·s @ 20 °C[4]-

Note: Some physical properties for this compound are predicted values as experimental data is limited.

Applications in Polymer Chemistry

NMR Spectroscopy of Polymers

This compound is an ideal solvent for NMR analysis of a wide range of polymers due to its high dissolving power and the absence of proton signals that would otherwise obscure the polymer's spectral features.

Polymers suitable for analysis in NMF-d5 include:

  • Poly(vinyl chloride) (PVC)

  • Polyacrylonitrile (PAN)

  • Polyurethanes (PU)

  • Polyamides (Nylons)

  • Cellulose derivatives

  • Various copolymers

Experimental Protocol: ¹H NMR Sample Preparation of a Polymer

  • Polymer Drying: Ensure the polymer sample is thoroughly dried under vacuum to remove any residual water or other solvents, which could interfere with the NMR spectrum.

  • Sample Weighing: Accurately weigh 10-20 mg of the dried polymer directly into a clean, dry 5 mm NMR tube. The exact amount will depend on the polymer's molecular weight and solubility.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the NMR tube.[6]

  • Dissolution: Cap the NMR tube and gently agitate it to dissolve the polymer. Sonication or gentle heating may be applied to aid dissolution for less soluble polymers. Visually inspect the solution to ensure it is homogeneous and free of any suspended particles.[6]

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues and obtain high-resolution spectra.[8][9]

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer before acquiring data.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis polymer Polymer Sample dry Dry Polymer weigh Weigh Polymer (10-20 mg) dissolve Dissolve in NMF-d5 (0.6-0.7 mL) filter Filter (if necessary) nmr_tube Prepared NMR Sample spectrometer NMR Spectrometer acquisition Data Acquisition (¹H, ¹³C, etc.) processing Data Processing analysis Spectral Analysis structure Polymer Structure Elucidation

Caption: GPC Workflow for Polymer Molecular Weight Analysis.

Applications in Drug Development

The ability of N-Methylformamide to dissolve a wide range of polymers makes it a relevant solvent in the development of polymer-based drug delivery systems. [10][11]These systems are designed to control the release of therapeutic agents, improve their stability, and target specific sites in the body. [12] Table 2: Polymer Solubility in N-Methylformamide (and related DMF)

PolymerSolubility
Poly(lactic-co-glycolic acid) (PLGA)Soluble
Poly(vinyl alcohol) (PVA)Soluble
Poly(ethylene glycol) (PEG)Soluble
Chitosan (in acidic NMF)Soluble
Poly(caprolactone) (PCL)Soluble
Polystyrene (PS)Soluble
Polymethylmethacrylate (PMMA)Soluble

Note: Solubility can be dependent on the molecular weight and crystallinity of the polymer.

Use in Formulation of Drug Delivery Systems:

NMF-d5 can be employed in the research and development phase of drug delivery systems, particularly for the characterization of drug-polymer conjugates or the stability of polymer formulations using NMR. For instance, in the formulation of nanoparticles or microspheres via solvent evaporation or nanoprecipitation methods, NMF could be used as the organic solvent to dissolve both the polymer and the drug. [13]The use of NMF-d5 would allow for detailed NMR studies of the formulation process and the final product's structure.

Signaling Pathway for Controlled Drug Release (Conceptual)

Drug_Release DDS Drug Delivery System (e.g., PLGA nanoparticle) Environment Physiological Environment (e.g., in vivo) DDS->Environment Degradation Polymer Degradation (Hydrolysis) Environment->Degradation triggers Swelling Polymer Swelling Environment->Swelling triggers Release Controlled Drug Release Degradation->Release Diffusion Drug Diffusion Swelling->Diffusion Diffusion->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual Pathway for Controlled Drug Release.

Safety Precautions

N-Methylformamide is classified as a substance that is harmful in contact with skin and may damage an unborn child. [14][15]It is essential to handle this solvent with appropriate safety measures.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [4][14]* Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases. [16] Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.

References

Application Note: N-Methylformamide-d5 as a Novel Internal Standard for Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of chemical compounds. A critical component of accurate qNMR is the use of a suitable internal standard. This application note proposes the use of N-Methylformamide-d5 (NMF-d5) as a novel internal standard for ¹H qNMR and provides a detailed protocol for its application. The unique spectral properties of NMF-d5, including well-separated signals in the ¹H NMR spectrum, make it a promising candidate for the quantification of a variety of analytes, particularly in the pharmaceutical and chemical industries.

Introduction

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its high precision, accuracy, and non-destructive nature. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] The use of an internal standard of known purity and concentration is a cornerstone of accurate qNMR measurements, as it allows for the precise determination of the analyte concentration without the need for a calibration curve for each analyte.

An ideal internal standard for qNMR should possess several key characteristics:

  • High Purity: To ensure accurate quantification, the internal standard must be of high chemical and isotopic purity (≥99%).[2]

  • Chemical Stability: It should be stable in the chosen deuterated solvent and not react with the analyte.

  • Simple NMR Spectrum: A simple spectrum with well-resolved signals that do not overlap with analyte signals is highly desirable.[3]

  • Good Solubility: The internal standard must be readily soluble in the NMR solvent used for the analysis.[2]

  • Appropriate Chemical Shift: The signals of the internal standard should appear in a region of the spectrum that is free from analyte and impurity signals.

This application note introduces this compound as a potential internal standard for ¹H qNMR. Its physical and spectral properties are evaluated to assess its suitability for this purpose.

Properties of this compound

This compound is a deuterated analog of N-Methylformamide. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂D₅NO[4]
Molecular Weight 64.10 g/mol
Isotopic Purity ≥98 atom % D
Appearance Colorless liquid[4]
Boiling Point 182.5 °C (predicted)[4]
Density 0.9 g/cm³ (predicted)[4]

The ¹H NMR spectrum of N-Methylformamide (non-deuterated) shows distinct signals for the formyl proton, the N-methyl protons, and the N-H proton. Due to the deuterium substitution in NMF-d5, the corresponding signals will be absent in the ¹H spectrum, with the exception of any residual, non-deuterated species. The expected residual proton signals of NMF-d5 would appear at approximately 8.0 ppm (formyl proton) and 2.8 ppm (methyl protons) in CDCl₃, though these chemical shifts can be solvent-dependent. The presence of distinct, sharp singlets from any residual protons in a relatively uncrowded region of the spectrum makes NMF-d5 a promising candidate for a qNMR internal standard.

Proposed Application

This compound is proposed as an internal standard for the quantification of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), key intermediates, and reference standards. Its polar nature suggests good solubility in common polar deuterated solvents such as DMSO-d₆, D₂O, and CD₃OD. The presence of a formyl proton signal in a downfield region and a methyl signal in an upfield region provides flexibility in choosing a quantification signal that does not overlap with analyte signals.

Experimental Workflow

A typical experimental workflow for qNMR using this compound as an internal standard is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte B Accurately weigh NMF-d5 A->B C Dissolve in deuterated solvent B->C D Transfer to NMR tube C->D E Optimize spectrometer parameters (Tuning, Matching, Shimming) D->E F Set acquisition parameters (Pulse program, relaxation delay) E->F G Acquire ¹H NMR spectrum F->G H Fourier Transform G->H I Phase and baseline correction H->I J Integrate analyte and NMF-d5 signals I->J K Calculate analyte concentration/purity J->K

qNMR experimental workflow using NMF-d5.

Protocol for Quantitative ¹H NMR using this compound

This protocol provides a step-by-step guide for the use of this compound as an internal standard for the quantification of an analyte.

Materials:

  • Analyte of interest

  • This compound (high purity, ≥98 atom % D)

  • Deuterated NMR solvent (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃)

  • High-precision analytical balance (readability ± 0.01 mg)

  • Volumetric flasks

  • Pipettes

  • NMR tubes (5 mm)

  • NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution (Optional but Recommended):

    • Accurately weigh approximately 10-20 mg of this compound into a volumetric flask.

    • Dissolve the NMF-d5 in a known volume of the chosen deuterated solvent.

    • This stock solution can be used for the preparation of multiple samples.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the analyte (typically 5-20 mg) into a clean, dry vial.

    • If using a stock solution of NMF-d5, accurately add a known volume of the stock solution to the vial containing the analyte.

    • If not using a stock solution, accurately weigh a suitable amount of NMF-d5 (aiming for a molar ratio of analyte to internal standard between 0.5 and 2) directly into the vial with the analyte.

    • Add a precise volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to dissolve both the analyte and the internal standard completely.

    • Vortex the vial to ensure a homogeneous solution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the appropriate acquisition parameters for quantitative analysis. Key parameters include:

      • Pulse Angle: Use a 90° pulse for maximum signal intensity.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A conservative value of 30-60 seconds is often used.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[1]

      • Acquisition Time (aq): Should be long enough to ensure high digital resolution.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

    • Integrate the selected, well-resolved signals for both the analyte and the this compound internal standard. The integration region should cover at least 20 times the full width at half maximum (FWHH) of the signal.

  • Calculation of Analyte Purity/Concentration:

    The purity of the analyte can be calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons corresponding to the integrated analyte signal

    • I_IS: Integral of the NMF-d5 signal (from residual protons)

    • N_IS: Number of protons corresponding to the integrated NMF-d5 signal

    • MW_analyte: Molecular weight of the analyte

    • MW_IS: Molecular weight of NMF-d5 (64.10 g/mol )

    • m_analyte: Mass of the analyte

    • m_IS: Mass of NMF-d5

    • Purity_IS: Purity of the NMF-d5 internal standard

Data Presentation

The following table summarizes the key parameters and expected data for a hypothetical qNMR experiment using this compound as an internal standard for the quantification of a hypothetical analyte (Analyte X, MW = 250 g/mol ).

ParameterAnalyte XThis compound
Mass (mg) 15.005.00
Molecular Weight ( g/mol ) 250.0064.10
Signal for Integration (ppm) 3.5 (s)8.0 (s, residual formyl proton)
Number of Protons (N) 31
Integral (I) 1.000.85
Purity (%) To be determined 99.5

Using the formula above, the purity of Analyte X would be calculated.

Logical Relationships in qNMR Calculation

The relationship between the measured and known parameters in a qNMR experiment is crucial for accurate quantification.

qNMR_Calculation cluster_measured Measured Values cluster_known Known Values cluster_calculated Calculated Value I_analyte Integral Analyte (I_analyte) Purity_analyte Purity Analyte I_analyte->Purity_analyte I_IS Integral NMF-d5 (I_IS) I_IS->Purity_analyte m_analyte Mass Analyte (m_analyte) m_analyte->Purity_analyte m_IS Mass NMF-d5 (m_IS) m_IS->Purity_analyte N_analyte Protons Analyte (N_analyte) N_analyte->Purity_analyte N_IS Protons NMF-d5 (N_IS) N_IS->Purity_analyte MW_analyte MW Analyte MW_analyte->Purity_analyte MW_IS MW NMF-d5 MW_IS->Purity_analyte Purity_IS Purity NMF-d5 Purity_IS->Purity_analyte

qNMR calculation dependencies.

Conclusion

This compound presents itself as a promising new internal standard for quantitative ¹H NMR spectroscopy. Its physical and spectral properties align well with the requirements for an ideal internal standard. The provided protocol offers a comprehensive guide for its application in determining the purity and concentration of analytes. Further validation of this proposed method with a variety of analytes and in different deuterated solvents is encouraged to fully establish its utility in the field of quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylformamide-d5 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting NMR spectra artifacts when using N-Methylformamide-d5 (NMF-d5) as a solvent. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: My baseline is distorted and my peaks are broad. What are the common causes?

A1: Poor baseline and broad peaks are often due to issues with sample preparation or instrument calibration. Key factors to consider are:

  • Poor Shimming: The magnetic field homogeneity is crucial for high-resolution spectra. Always ensure the instrument is properly shimmed before data acquisition.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting your sample may improve spectral quality.

  • Suspended Particles: Insoluble particles in your sample will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: The presence of paramagnetic materials, even in trace amounts, can cause significant line broadening. Ensure your glassware is scrupulously clean and that your sample does not contain paramagnetic contaminants.

Q2: I am seeing unexpected peaks in my spectrum. What could be their origin?

A2: Unexpected peaks in your NMF-d5 spectrum can arise from several sources, including solvent impurities, decomposition of the solvent or your analyte, and the presence of rotamers.

  • Solvent Impurities: Commercially available NMF-d5 may contain residual protonated N-Methylformamide, water, or other synthesis-related impurities.

  • Solvent Decomposition: N-Methylformamide can undergo hydrolysis, especially in the presence of acidic or basic analytes, to form formic acid and methylamine.

  • cis/trans Rotamers: Due to the partial double bond character of the C-N amide bond, N-Methylformamide exists as a mixture of cis and trans rotamers. This can result in two sets of peaks for the solvent and potentially for your analyte if it interacts differently with the two isomers. The trans form is generally the major isomer.

Q3: How can I identify if the extra peaks are from solvent decomposition?

A3: The primary decomposition products of NMF-d5 are formic acid and methylamine. You can identify these impurities by their characteristic chemical shifts. While exact chemical shifts in NMF-d5 are not widely reported, data from the closely related solvent DMF-d7 can provide a good estimate.

Q4: What are the typical chemical shifts for the residual solvent peaks and common impurities in NMF-d5?

A4: The following table summarizes the approximate ¹H NMR chemical shifts for the residual peaks of NMF-d5 and its common impurities. Please note that the exact chemical shifts can be influenced by temperature, concentration, and the nature of the analyte. The values for formic acid and methylamine are based on data in DMF-d7 and should be used as an estimate.

CompoundSignalMultiplicityApproximate ¹H Chemical Shift (ppm)Notes
N-Methylformamide-d4 (trans)-CHD-N-broad s~7.9-8.1Major rotamer
-N-CD₂H t~2.6-2.8
N-Methylformamide-d4 (cis)-CHD-N-broad s~7.8-8.0Minor rotamer
-N-CD₂H t~2.8-3.0
Water (H₂O/HDO)H₂O/HDOsVariable (typically 3.0-4.0)Chemical shift is highly dependent on temperature and sample conditions.
Formic Acid-CH Os~8.2Estimated from data in DMF-d7.
Methylamine-NHbroad s~1.0-2.0Estimated from data in DMF-d7. Chemical shift and peak shape are highly variable.
-CHs~2.2Estimated from data in DMF-d7.

Q5: How can I minimize solvent decomposition and the presence of water in my NMR sample?

A5: Proper sample preparation is key to avoiding these artifacts. Follow these guidelines:

  • Use High-Purity Solvent: Start with high-quality, freshly opened NMF-d5.

  • Dry Glassware: Ensure your NMR tube and any vials used for sample preparation are thoroughly dried to minimize water contamination.

  • Inert Atmosphere: For sensitive samples, prepare your sample under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric moisture.

  • Neutral pH: If your analyte is acidic or basic, consider neutralizing it or using a buffered NMR solvent if compatible with your experiment.

  • Prompt Analysis: Analyze your sample as soon as possible after preparation to minimize the time for potential decomposition reactions.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common NMR spectral artifacts in NMF-d5.

G Troubleshooting Broad Peaks and Poor Baseline start Problem: Broad Peaks / Poor Baseline check_shimming Is the instrument properly shimmed? start->check_shimming action_shim Re-shim the instrument. check_shimming->action_shim No check_concentration Is the sample concentration too high? check_shimming->check_concentration Yes action_shim->check_concentration action_dilute Dilute the sample. check_concentration->action_dilute Yes check_particles Are there suspended particles in the sample? check_concentration->check_particles No action_dilute->check_particles action_filter Filter the sample. check_particles->action_filter Yes check_paramagnetic Could there be paramagnetic impurities? check_particles->check_paramagnetic No action_filter->check_paramagnetic action_clean Use clean glassware and purified sample. check_paramagnetic->action_clean Possible end_good Spectrum Improved check_paramagnetic->end_good No action_clean->end_good

Caption: Workflow for addressing broad peaks and poor baseline.

G Troubleshooting Unexpected Peaks start Problem: Unexpected Peaks check_rotamers Are there pairs of peaks with similar multiplicity? start->check_rotamers is_rotamers Likely cis/trans rotamers of solvent or analyte. check_rotamers->is_rotamers Yes check_water Is there a broad singlet around 3-4 ppm? check_rotamers->check_water No is_rotamers->check_water is_water Likely water (H₂O/HDO). check_water->is_water Yes check_decomposition Are there singlets around 8.2 ppm and/or 2.2 ppm? check_water->check_decomposition No is_water->check_decomposition is_decomposition Possible formic acid and/or methylamine from hydrolysis. check_decomposition->is_decomposition Yes check_other_impurities Consult tables of common NMR solvent impurities. check_decomposition->check_other_impurities No is_decomposition->check_other_impurities end_identified Impurity Identified check_other_impurities->end_identified

Caption: Workflow for identifying unexpected peaks.

Experimental Protocols

Protocol for Preparation of a Standard NMR Sample in this compound

  • Analyte Preparation:

    • Ensure your analyte is free of residual solvents from previous steps by drying under high vacuum.

    • Weigh approximately 1-5 mg of your solid analyte for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Transfer:

    • Using a clean, dry syringe or pipette, transfer approximately 0.6-0.7 mL of this compound into the vial containing your analyte.

    • If the solvent is from a new, sealed ampoule, it is recommended to use it immediately. If from a septum-capped bottle, use a dry needle and syringe and consider flushing the bottle with inert gas (e.g., argon or nitrogen) before storage.

  • Dissolution and Transfer:

    • Gently swirl or vortex the vial to completely dissolve the analyte.

    • If any solid particles remain, filter the solution. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool or cotton at the bottom of the cone.

    • Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the NMR tube clearly with the sample identification.

Protocol for Preparation of a Moisture-Sensitive NMR Sample in this compound

  • Glassware Preparation:

    • Oven-dry the NMR tube, vials, and any other necessary glassware at >100 °C for several hours and allow to cool in a desiccator.

  • Inert Atmosphere Preparation:

    • Perform all sample manipulations in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Analyte and Solvent Handling:

    • Weigh the desired amount of your moisture-sensitive analyte inside the glovebox.

    • Use a fresh, sealed ampoule of this compound or a bottle that has been stored under an inert atmosphere.

    • Add the solvent to the analyte, ensure complete dissolution, and transfer the solution to the NMR tube as described in the standard protocol, all while maintaining an inert atmosphere.

  • Sealing the NMR Tube:

    • For long-term experiments or highly sensitive samples, consider using a J. Young NMR tube or flame-sealing a standard NMR tube.

By following these guidelines and troubleshooting workflows, you can improve the quality of your NMR spectra in this compound and more confidently identify and address common artifacts.

stability of N-Methylformamide-d5 under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylformamide-d5 (NMF-d5) under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

N-Methylformamide (NMF) is a hygroscopic and moisture-sensitive compound.[1][2] While N,N-dimethylformamide (DMF) is generally favored for its greater thermal stability, NMF can be stored for extended periods in a cool, dry, well-ventilated area away from direct sunlight.[1][3] It is important to note that NMF can undergo chemical transformations at higher temperatures, especially in the presence of water.[2] For NMF-d5, a similar stability profile is expected.

Q2: How does pH affect the stability of this compound?

Q3: What are the degradation products of this compound under hydrolytic conditions?

Under both acidic and basic hydrolysis, N-Methylformamide breaks down into formic acid and methylamine.[2][4] For this compound, the expected degradation products would be deuterated formic acid (DCOOD) and deuterated methylamine (CD3ND2).

Q4: Are there any specific storage conditions recommended for this compound?

Yes, to ensure its stability, this compound should be stored in original, securely sealed containers in a cool, dry, and well-ventilated area.[5] It is crucial to protect it from moisture and incompatible materials such as oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in NMR or Mass Spectrometry analysis. Degradation of NMF-d5 due to improper storage or handling.1. Verify that the NMF-d5 was stored under the recommended cool, dry conditions and protected from moisture. 2. Ensure that all experimental glassware was properly dried before use. 3. Prepare fresh solutions and re-run the analysis.
Inconsistent reaction kinetics or yields. pH of the reaction medium is affecting the stability of NMF-d5.1. Carefully control and monitor the pH of your reaction mixture. 2. If possible, buffer the solution to maintain a near-neutral pH where NMF-d5 is most stable. 3. Consider the possibility of NMF-d5 hydrolysis when designing experiments under strongly acidic or basic conditions.
Precipitate formation in the NMF-d5 solution. Contamination or reaction with incompatible materials.1. Review the list of incompatible materials (oxidizing agents, strong acids/bases, etc.) and ensure none have come into contact with the NMF-d5.[5] 2. Filter the solution and analyze the precipitate to identify the contaminant.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the general stability of N-Methylformamide based on available literature. The stability of NMF-d5 is expected to be comparable.

Condition Relative Stability Primary Degradation Pathway Key Degradation Products
Acidic (Low pH) LowAcid-catalyzed hydrolysisFormic acid, Methylamine[4]
Neutral (pH ~7) HighMinimal hydrolysis-
Basic (High pH) LowBase-catalyzed hydrolysisFormate, Methylamine[4]
Elevated Temperature DecreasedThermal decomposition (especially with water)Formic acid, Methylamine[2]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method to assess the stability of NMF-d5 under specific experimental conditions.

  • Solution Preparation: Prepare solutions of NMF-d5 in the desired solvent systems (e.g., acidic buffer, neutral buffer, basic buffer).

  • Incubation: Incubate the solutions at the desired temperature for a defined period. It is advisable to take samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples at each time point using a suitable analytical technique such as:

    • NMR Spectroscopy: To monitor the disappearance of the NMF-d5 signals and the appearance of signals from degradation products.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify NMF-d5 and its degradation products, providing quantitative data on their concentrations over time.

  • Data Analysis: Plot the concentration of NMF-d5 as a function of time to determine the degradation rate under the tested conditions.

Visualizations

Acid_Hydrolysis NMF_d5 This compound (DCONDCD₃) Protonated_NMF Protonated NMF-d5 NMF_d5->Protonated_NMF + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NMF->Tetrahedral_Intermediate + H₂O Products Deuterated Formic Acid (DCOOD) + Deuterated Methylammonium (CD₃ND₃⁺) Tetrahedral_Intermediate->Products - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis NMF_d5 This compound (DCONDCD₃) Tetrahedral_Intermediate Tetrahedral Intermediate NMF_d5->Tetrahedral_Intermediate + OH⁻ Products Deuterated Formate (DCOO⁻) + Deuterated Methylamine (CD₃ND₂) Tetrahedral_Intermediate->Products - H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare NMF-d5 solutions (Acidic, Neutral, Basic) Incubate Incubate at controlled temperature Prep_Solution->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Analyze by NMR / LC-MS Sample->Analyze Data Determine degradation rate Analyze->Data

Caption: General workflow for this compound stability testing.

References

Technical Support Center: N-Methylformamide-d5 for Sensitive Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylformamide-d5 (NMF-d5) in sensitive applications such as NMR spectroscopy, mass spectrometry, and drug formulation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound that can affect sensitive experiments?

A1: Common impurities in this compound can originate from synthesis, degradation, or improper handling. These include:

  • Water (H₂O and D₂O): Water is a prevalent impurity that can interfere with reactions, broaden NMR signals, and affect ionization in mass spectrometry.

  • Protiated N-Methylformamide (NMF-h5): Incomplete deuteration leads to the presence of the non-deuterated isotopologue, which can complicate NMR spectral interpretation.

  • Formic acid-d/h and Methylamine-d/h: These are potential residual starting materials or degradation products. Formic acid can alter the pH and catalyze side reactions, while methylamine is a basic impurity.

  • N,N-Dimethylformamide (DMF): A potential impurity from the manufacturing process of the starting materials.[1]

  • Other organic solvents: Trace amounts of solvents like methanol, ethanol, acetone, or toluene may be present from purification or handling.[2][3]

Q2: What purity level of this compound is recommended for sensitive NMR and MS applications?

A2: For sensitive applications, a high isotopic and chemical purity is crucial. The recommended purity levels are summarized in the table below.

Purity SpecificationRecommended Level for Sensitive ApplicationsPotential Issues if Not Met
Isotopic Purity (Atom % D) > 99 atom % DResidual protio signals in ¹H NMR can obscure signals from the analyte.
Chemical Purity (by GC) > 99.5%Non-volatile impurities can interfere with NMR and MS analysis.
Water Content (by Karl Fischer) < 50 ppmBroadening of NMR signals, suppression of ionization in ESI-MS.

Q3: How should I store this compound to maintain its purity?

A3: this compound is hygroscopic and can degrade over time.[4] Proper storage is essential to maintain its quality.

  • Container: Store in an amber glass bottle with a tightly sealed cap, preferably with a PTFE liner.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

  • Temperature: Keep in a cool, dry, and dark place.[4]

  • Handling: Use a dry syringe or cannula to transfer the solvent to minimize exposure to atmospheric moisture.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Possible Cause Troubleshooting Step Expected Outcome
Water Contamination Dry the NMF-d5 over activated 3Å molecular sieves. Handle the solvent in a glovebox or under an inert atmosphere.Reduction or elimination of broad water peaks.
Residual Protiated Solvent Check the isotopic purity from the supplier's certificate of analysis. If necessary, use a higher grade of NMF-d5.Minimized solvent signals, allowing for clearer observation of analyte peaks.
Contamination from Glassware Thoroughly clean and dry all glassware before use. Rinse with a small amount of the purified NMF-d5.Absence of extraneous peaks originating from detergents or previous samples.
Degradation Products If the solvent is old or has been improperly stored, consider purifying it by vacuum distillation or obtaining a fresh bottle.Removal of formic acid and methylamine impurities.
Issue 2: Poor Reproducibility in Mass Spectrometry Analysis
Possible Cause Troubleshooting Step Expected Outcome
Presence of Non-Volatile Impurities Filter the NMF-d5 solution through a 0.2 µm PTFE syringe filter before use.Reduced background noise and more consistent ionization.
Adduct Formation The presence of acidic or basic impurities can lead to the formation of adducts with the analyte. Purify the NMF-d5 to remove these impurities.Simplification of the mass spectrum with a more prominent molecular ion peak.
Ion Suppression High concentrations of impurities can suppress the ionization of the target analyte. Dilute the sample or use purified NMF-d5.Increased signal intensity for the analyte of interest.

Purification Protocols

For applications demanding the highest purity, commercial this compound may require further purification.

Method 1: Drying with Molecular Sieves

This method is effective for removing trace amounts of water.

Experimental Protocol:

  • Activate 3Å molecular sieves by heating them in a drying oven at 250-300 °C for at least 3 hours under vacuum.[5]

  • Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent).

  • Add the activated molecular sieves (approximately 10% w/v) to the this compound.

  • Let the mixture stand for at least 24 hours under an inert atmosphere.

  • Carefully decant or filter the dried solvent into a clean, dry storage bottle.

Logical Workflow for Drying NMF-d5 with Molecular Sieves

A Activate 3Å Molecular Sieves (250-300°C, >3h, vacuum) B Cool Sieves (Inert Atmosphere) A->B C Add Sieves to NMF-d5 (~10% w/v) B->C D Stand for >24h (Inert Atmosphere) C->D E Decant/Filter Solvent D->E F Store Purified NMF-d5 E->F

Caption: Workflow for drying this compound using molecular sieves.

Method 2: Vacuum Distillation

This method is suitable for removing non-volatile impurities and some volatile impurities with different boiling points. The principles are similar to the distillation of N,N-Dimethylformamide.[6]

Experimental Protocol:

  • Pre-drying (optional but recommended): Dry the this compound with activated 3Å molecular sieves as described above.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Distillation:

    • Add the pre-dried NMF-d5 to the distillation flask along with a few boiling chips.

    • Apply a vacuum and gently heat the flask.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction distilling at a constant temperature and pressure.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of non-volatile, potentially explosive, impurities.

  • Storage: Store the purified NMF-d5 under an inert atmosphere in a tightly sealed container.

ParameterValue
Boiling Point (approx.) 180-185 °C at 760 mmHg
Purity Achievable > 99.9%

Decision Tree for NMF-d5 Purification

Start Is NMF-d5 purity sufficient? Use_As_Is Use As Is Start->Use_As_Is Yes Troubleshoot Identify Impurity Start->Troubleshoot No Water Water Contamination? Troubleshoot->Water NonVolatile Non-Volatile Impurities? Water->NonVolatile No Dry_Sieves Dry with Molecular Sieves Water->Dry_Sieves Yes Distill Vacuum Distillation NonVolatile->Distill Yes

Caption: Decision-making process for the purification of this compound.

References

identifying and removing water content from N-Methylformamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylformamide-d5. Here you will find detailed information on identifying and removing water content to ensure the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I determine the water content in my this compound?

A1: The most common and specific method for determining water content in this compound is the Karl Fischer titration.[1][2] This method is highly selective for water and can provide rapid and accurate results.[1] Depending on the expected water concentration, you can choose between two types of Karl Fischer titration:

  • Volumetric Titration: Suitable for moderate to high water content (0.01% to 100%).[3]

  • Coulometric Titration: Ideal for trace amounts of water (0.0001% to 5%).[3]

For extremely low water content, a sensitive ¹⁹F-NMR based aquametry method has also been developed, which can be more sensitive than coulometric Karl Fischer titration.[4]

Q2: What are the best practices for handling this compound to prevent water contamination?

A2: N-Methylformamide is moisture-sensitive.[5] To prevent water contamination, it is crucial to handle this compound under an inert and dry atmosphere, such as in a glovebox. Always use dry glassware and syringes. Store the solvent in a tightly sealed container, preferably with a desiccant, in a cool, dry, and well-ventilated area away from direct sunlight.[5]

Q3: What is the most effective way to remove water from this compound?

A3: The most effective and common method for drying this compound is to use activated 3 Å molecular sieves.[6] This method is efficient at removing water to very low levels (sub-10 ppm) and is safer than distillation with reactive drying agents.[6] For optimal drying, the molecular sieves should be properly activated before use.

Q4: Can I use other desiccants to dry this compound?

A4: While 3 Å molecular sieves are highly recommended, other drying agents like activated alumina or silica gel can also be used.[6] However, their efficiency may vary, and they might not be as effective at achieving very low water content compared to 3 Å molecular sieves. It is important to ensure the chosen desiccant is chemically compatible with N-Methylformamide.

Troubleshooting Guides

Identifying Water Content

Experimental Protocol: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound using Karl Fischer titration. The specific parameters may need to be optimized based on the instrument and reagents used.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Karl Fischer reagent (iodine, sulfur dioxide, a base like imidazole, and a solvent)[3]

  • This compound sample

  • Dry syringes and needles

  • Titration vessel

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the titration vessel with anhydrous methanol or the appropriate Karl Fischer solvent.

    • Run a pre-titration to neutralize any residual water in the solvent and the vessel until a stable, low drift is achieved.[1]

  • Sample Introduction:

    • Using a dry syringe, accurately measure a known volume or weight of the this compound sample. The sample size should be chosen based on the expected water content to ensure the titrant consumption is within the optimal range (10-90% of the burette volume for volumetric titration).[1]

    • Quickly inject the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint when all the water has reacted.[3]

    • The instrument will then calculate the water content in the sample, usually in ppm or percentage.

  • Blank Determination:

    • It is advisable to run a blank titration with the solvent alone to account for any background moisture.

Workflow for Identifying Water Content

cluster_prep Sample Preparation cluster_kf Karl Fischer Titration cluster_result Result Analysis prep Prepare this compound in a controlled environment kf_setup Set up Karl Fischer Titrator (Volumetric or Coulometric) prep->kf_setup pre_titrate Pre-titrate solvent to remove residual moisture kf_setup->pre_titrate inject_sample Inject a known amount of this compound pre_titrate->inject_sample titrate Perform titration to endpoint inject_sample->titrate calculate Calculate water content titrate->calculate analyze Analyze results (ppm or %) calculate->analyze

Caption: Workflow for determining water content using Karl Fischer titration.

Removing Water Content

Experimental Protocol: Drying this compound with 3 Å Molecular Sieves

This protocol describes the procedure for removing water from this compound using activated 3 Å molecular sieves.

Materials:

  • This compound

  • 3 Å molecular sieves

  • Oven or furnace for activation

  • Dry flask with a stopper or septum

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the 3 Å molecular sieves in a suitable vessel.

    • Heat the sieves in an oven or furnace at a temperature of 250-300 °C for at least 3 hours under a stream of inert gas or under vacuum to remove any adsorbed water.

    • Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Drying Process:

    • In a dry flask, add the this compound to be dried.

    • Add the activated 3 Å molecular sieves to the solvent. A common ratio is 10-20% (w/v) of molecular sieves to the solvent volume.[6]

    • Seal the flask and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve the drying efficiency.

  • Storage and Use:

    • After the drying period, the this compound can be carefully decanted or cannulated from the molecular sieves for use.

    • For long-term storage, it is recommended to store the dried solvent over the activated molecular sieves in a tightly sealed container under an inert atmosphere.

Data on Drying Agent Efficiency

The following table summarizes the efficiency of different drying agents for various organic solvents, which can serve as a general guide. For polar aprotic solvents similar to N-Methylformamide, activated 3 Å molecular sieves are shown to be highly effective.

Drying AgentSolvent TypeResidual Water Content (ppm)Reference
Activated 3 Å Molecular SievesPolar Aprotic (e.g., Acetonitrile)< 10[6]
Activated AluminaPolar Aprotic (e.g., Acetonitrile)< 10[6]
Activated Silica GelPolar Aprotic (e.g., Acetonitrile)< 10[6]
Calcium Hydride (CaH₂)Dichloromethane~13 (after heating)[6]

Workflow for Removing Water Content

cluster_activation Sieve Activation cluster_drying Drying Process cluster_storage Solvent Use/Storage activate Activate 3 Å Molecular Sieves (Heat at 250-300 °C) cool Cool under inert atmosphere activate->cool add_sieves Add activated molecular sieves (10-20% w/v) cool->add_sieves add_solvent Add this compound to a dry flask add_solvent->add_sieves stand Let stand for >24 hours add_sieves->stand decant Decant or cannulate the dry solvent stand->decant store Store over sieves under inert atmosphere decant->store

Caption: Workflow for drying this compound with molecular sieves.

References

common impurities in N-Methylformamide-d5 and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylformamide-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The common impurities in this compound typically arise from its synthesis, degradation, or improper handling. The synthesis of N-Methylformamide generally involves the reaction of methylamine with formic acid or a derivative like methyl formate.[1][2][3] Consequently, for this compound, the impurities are often the deuterated or non-deuterated analogues of these precursors and byproducts.

Common Impurities Include:

  • Water (H₂O or D₂O): N-Methylformamide is hygroscopic and readily absorbs moisture from the atmosphere.[2]

  • Formic acid-d4 (DCOOD) or Formic Acid (HCOOH): Unreacted starting material.

  • Methylamine-d5 (CD₃ND₂) or Methylamine (CH₃NH₂): Unreacted starting material.

  • Methanol-d4 (CD₃OD) or Methanol (CH₃OH): A common byproduct when methyl formate is used in the synthesis.[2][3]

  • Partially Deuterated N-Methylformamide: Isotopologues with less than five deuterium atoms.

  • Degradation Products: Upon heating, N-Methylformamide can decompose to carbon monoxide and nitrogen oxides.[4]

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound and identify impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly effective for detecting and quantifying non-deuterated or partially deuterated impurities. The absence or minimal presence of signals in the proton spectrum is a good indicator of high isotopic purity.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for separating and quantifying volatile impurities.[5][6]

  • Karl Fischer Titration: This is the standard method for the precise quantification of water content.[7][8][9]

Q3: My this compound has a high water content. How can it be removed?

Water is a common impurity due to the hygroscopic nature of N-Methylformamide. To remove water, the following methods are effective:

  • Drying with Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a common and effective method for removing water. The sieves should be activated by heating under vacuum before use.

  • Distillation: Fractional distillation under reduced pressure can be used to separate water from N-Methylformamide.[3] However, care must be taken to avoid thermal decomposition.

  • Drying over a Desiccant: For less stringent requirements, drying over a suitable desiccant like anhydrous potassium carbonate followed by decantation or filtration can be employed. Stronger desiccants like potassium hydroxide can also be used, which will simultaneously remove acidic impurities.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in ¹H NMR spectrum. Presence of non-deuterated or partially deuterated impurities, or residual solvents from a previous reaction.Identify the impurities by comparing their chemical shifts to known values.[10][11] Purify the this compound by fractional distillation under reduced pressure.
Inconsistent reaction outcomes. The presence of water or other reactive impurities (e.g., formic acid, methylamine) can interfere with many chemical reactions.Determine the water content using Karl Fischer titration. Dry the solvent using molecular sieves or by distillation. Neutralize acidic or basic impurities prior to distillation if necessary.
High baseline or ghost peaks in GC analysis. Contamination of the GC system or thermal decomposition of the sample in the injector port.Run a blank to check the system for contamination. Lower the injector temperature to prevent on-column decomposition.
Cloudy or discolored appearance of the solvent. The solvent may have degraded or absorbed significant amounts of impurities.It is recommended to purify the solvent by distillation before use. Store the purified solvent under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

Data on this compound Purity

Commercially available this compound typically meets high purity standards. The following table summarizes typical specifications.

Parameter Typical Specification Method of Analysis
Isotopic Purity (Atom % D) ≥ 98%NMR Spectroscopy
Chemical Purity ≥ 99%Gas Chromatography (GC)
Water Content ≤ 0.1%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

  • Pre-treatment: If the solvent is suspected to contain acidic (formic acid) or basic (methylamine) impurities, it can be pre-treated. For acidic impurities, a small amount of anhydrous potassium carbonate can be added. For basic impurities, a small amount of a mild acid scavenger can be used.

  • Drying: Dry the this compound over freshly activated 4Å molecular sieves or anhydrous potassium carbonate overnight.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Distillation: Transfer the dried and decanted this compound to the distillation flask. Perform the distillation under reduced pressure. The boiling point of non-deuterated N-Methylformamide is 199-201 °C at atmospheric pressure[4][12], so the boiling point will be significantly lower under vacuum.

  • Collection: Collect the fraction boiling at a constant temperature.

  • Storage: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place to prevent re-absorption of moisture.

Impurity Identification and Removal Workflow

Workflow for this compound Purification cluster_0 Impurity Assessment cluster_1 Purification Strategy cluster_2 Verification and Storage A Initial this compound Sample B Purity Analysis ¹H NMR GC-MS Karl Fischer Titration A->B Analyze C Impurity Profile Water Formic Acid-d4 Methylamine-d5 Other B->C Identify & Quantify D Select Removal Method C->D Based on Impurities E Drying (Molecular Sieves / Desiccants) D->E For Water F Fractional Distillation (Vacuum) D->F For Volatiles & Water G Chemical Treatment (e.g., with K₂CO₃ for acidic impurities) D->G For Reactive Impurities E->F H Post-Purification Analysis F->H Verify Purity G->F H->D If Impurities Remain I Store Under Inert Atmosphere H->I If Pure J Purified this compound I->J

References

Technical Support Center: Enhancing Compound Solubility in N-Methylformamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to compound solubility in N-Methylformamide-d5 (NMF-d5).

Frequently Asked Questions (FAQs)

Q1: What are the general solvent properties of this compound (NMF-d5)?

N-Methylformamide (NMF) is a clear, colorless, and polar organic solvent.[1] Its deuterated form, NMF-d5, is utilized in NMR spectroscopy to avoid solvent signal interference in the proton spectrum. Key properties include:

  • Polarity: NMF is a polar solvent capable of forming hydrogen bonds, which makes it effective at dissolving a range of polar compounds.[1]

  • Physical State: It is a liquid at room temperature with a relatively high boiling point (approx. 198°C for the non-deuterated form).[1]

  • Miscibility: It is miscible with water and other organic solvents like ethanol and acetone.[2]

Q2: My compound has poor solubility in NMF-d5. What is the first troubleshooting step?

When a compound exhibits poor solubility, the initial step is to ensure proper mixing and apply gentle energy.

  • Vortexing: Ensure the sample is thoroughly mixed using a vortex mixer for at least 30-60 seconds.

  • Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the solid, which can facilitate dissolution.

  • Gentle Heating: Gently warming the sample can increase the solubility of many compounds.[1][3] It is advisable to heat the sample to around 30-40°C initially and observe for dissolution.

If these initial steps do not yield a clear solution, more advanced methods such as the use of co-solvents or pH adjustment may be necessary.

Q3: Which co-solvents are effective for improving solubility in NMF-d5?

The use of a co-solvent is a highly effective technique for enhancing the solubility of poorly soluble drugs and compounds.[4][5] Co-solvents work by reducing the overall polarity of the solvent system or by disrupting the solvent's hydrogen bonding network, which can help to solvate non-polar molecules more effectively.[]

For NMF-d5, common and effective co-solvents include:

  • Dimethyl Sulfoxide-d6 (DMSO-d6): A powerful, polar aprotic solvent that can dissolve a wide range of compounds. It is frequently used in small percentages (e.g., 5-10%) to significantly boost solubility.

  • Methanol-d4: A polar protic solvent that can be an effective co-solvent, particularly for compounds with hydrogen bond donor/acceptor sites.

  • Deuterium Oxide (D₂O): For highly polar or ionizable compounds, the addition of D₂O can sometimes improve solubility.

  • Acetonitrile-d3: A polar aprotic solvent that can be used for moderately polar compounds.

The selection of a co-solvent should be based on the properties of the compound of interest. A small-scale trial is recommended to determine the most effective co-solvent and the optimal ratio.

Q4: How does temperature affect compound solubility in NMF-d5?

For most solid compounds, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the crystal lattice of the solute and to overcome intermolecular forces.

However, for some compounds, the dissolution process can be exothermic (releases heat), in which case increasing the temperature will decrease solubility.[3] It is crucial to test the effect of temperature on a small scale first. Heating the sample incrementally (e.g., to 40°C, 50°C, and 60°C) while monitoring for dissolution is a common practice.

Q5: Can pH adjustment be used to improve solubility in NMF-d5?

Yes, for ionizable compounds, pH adjustment is a simple and powerful method to increase solubility.[][7] The principle is to convert the neutral, often less soluble, form of the compound into its ionized, more soluble salt form.

  • For Weakly Acidic Compounds: Adding a small amount of a deuterated base (e.g., NaOD in D₂O or deuterated pyridine) can deprotonate the compound, forming a more soluble anion.

  • For Weakly Basic Compounds: Adding a small amount of a deuterated acid (e.g., DCl in D₂O or deuterated acetic acid) can protonate the compound, forming a more soluble cation.

This technique creates a microenvironment with a more favorable pH for dissolution.[8]

Troubleshooting Workflow and Data

Logical Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to troubleshooting poor compound solubility in NMF-d5.

G start Start: Compound has poor solubility in NMF-d5 initial_steps 1. Initial Physical Methods - Vortex (1-2 min) - Sonicate (5-10 min) start->initial_steps check1 Is the solution clear? initial_steps->check1 heating 2. Apply Gentle Heat - Warm to 37°C - Incrementally increase to 50°C check1->heating No end_success Success: Proceed with experiment (e.g., NMR) check1->end_success Yes check2 Is the solution clear? heating->check2 cosolvent 3. Add a Co-solvent - Start with 5-10% DMSO-d6 - Test other co-solvents (Methanol-d4, etc.) check2->cosolvent No check2->end_success Yes check3 Is the solution clear? cosolvent->check3 ph_adjust 4. Adjust pH (for ionizable compounds) - Add deuterated acid (for bases) - Add deuterated base (for acids) check3->ph_adjust No check3->end_success Yes check4 Is the solution clear? ph_adjust->check4 check4->end_success Yes end_fail Failure: Consider alternative deuterated solvent or advanced formulation check4->end_fail No

Caption: A step-by-step troubleshooting workflow for improving compound solubility in NMF-d5.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on how different methods can impact solubility.

Table 1: Effect of Co-solvents on the Solubility of a Hypothetical Poorly Soluble Compound

Solvent System (v/v) Solubility (mg/mL) Fold Increase
100% NMF-d5 0.1 -
95% NMF-d5 / 5% DMSO-d6 1.5 15x
90% NMF-d5 / 10% DMSO-d6 4.2 42x
90% NMF-d5 / 10% Methanol-d4 2.5 25x

| 90% NMF-d5 / 10% Acetonitrile-d3 | 1.8 | 18x |

Table 2: Effect of Temperature on the Solubility of a Hypothetical Compound in NMF-d5

Temperature (°C) Solubility (mg/mL) Fold Increase
25 0.1 -
37 0.4 4x
50 1.2 12x

| 60 | 2.5 | 25x |

Experimental Protocol: Preparing an NMR Sample of a Poorly Soluble Compound

This protocol provides a detailed methodology for preparing a sample in NMF-d5 when solubility is a known or suspected issue.

Objective: To prepare a clear, homogeneous solution of a poorly soluble compound in this compound for NMR analysis.

Materials:

  • Compound of interest

  • This compound (NMF-d5)

  • Co-solvents (e.g., DMSO-d6, Methanol-d4)

  • NMR tube and cap

  • Vortex mixer

  • Ultrasonic bath

  • Heat block or water bath with temperature control

  • Micropipettes

Procedure:

  • Initial Weighing: Accurately weigh 1-5 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add an initial volume of 400 µL of NMF-d5 to the NMR tube.

  • Initial Dissolution Attempt:

    • Cap the NMR tube securely.

    • Vortex the sample for 1 minute.

    • Visually inspect for undissolved solid.

    • If solid remains, place the tube in an ultrasonic bath for 10 minutes.

    • Re-inspect the solution. If it is not clear, proceed to the next step.

  • Heating:

    • Place the NMR tube in a heat block set to 37°C for 5 minutes.

    • Gently flick the tube to mix and check for dissolution.

    • If solid persists, increase the temperature to 50°C for another 5 minutes.

    • Caution: Be aware of the compound's stability at elevated temperatures. Do not exceed a temperature that may cause degradation.

  • Co-solvent Addition (if necessary):

    • If the solution is still not clear after heating, cool the sample to room temperature.

    • Add a small, precise volume of a co-solvent. Start by adding 30 µL of DMSO-d6 (to make a ~5% v/v solution, assuming a final volume of ~600 µL).

    • Repeat Step 3 (Vortex/Sonicate). If necessary, repeat Step 4 (Heating).

    • If the compound remains insoluble, you may try increasing the co-solvent concentration to 10% or testing a different co-solvent.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add NMF-d5 to reach the final desired volume (typically 600-700 µL for standard NMR tubes).

    • Invert the tube several times to ensure the solution is homogeneous.

  • Final Check: The final solution should be completely clear and free of any particulate matter before proceeding with NMR data acquisition.

Mechanism of Co-Solvency

Co-solvents enhance solubility by altering the properties of the primary solvent. The diagram below illustrates this concept.

Caption: Mechanism of co-solvency to improve the solubility of a compound.

References

Navigating the Challenges of N-Methylformamide-d5 Viscosity in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methylformamide-d5 (NMF-d5). This resource provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to help you effectively manage the viscosity of this versatile solvent in your experimental setups. By understanding and addressing the unique properties of NMF-d5, you can ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound and how does it change with temperature?

A1: The viscosity of N-Methylformamide (NMF), the non-deuterated analogue of NMF-d5, provides a close approximation. The viscosity of NMF-d5 is expected to be slightly higher than that of NMF due to the increased mass of deuterium. The viscosity of NMF decreases as the temperature increases. Below is a summary of the reported viscosity of N-Methylformamide at various temperatures.

Temperature (°C)Temperature (K)Viscosity (mPa·s)
15288.151.99[1]
20293.151.9[2][3]
25298.151.65 - 1.68[1][4]
30303.151.5852
35308.151.4621
40313.151.3515
45318.151.2552

Note: Data for temperatures from 30°C to 45°C is for aqueous solutions of N-methylformamide and is provided for trend illustration.

Q2: I'm having trouble pipetting accurate volumes of this compound. What can I do?

A2: The high viscosity of NMF-d5 can make accurate pipetting challenging. Here are some techniques to improve accuracy:

  • Reverse Pipetting: This technique is highly recommended for viscous liquids. It involves aspirating more liquid than needed and then dispensing the set volume, leaving the excess in the tip.

  • Use Positive Displacement Pipettes: These pipettes use a piston that comes in direct contact with the liquid, eliminating the air cushion that can be compressed or expanded by viscous fluids, leading to inaccuracies.

  • Cut the Pipette Tip: For very viscous solutions, cutting the end of the pipette tip to create a wider opening can help reduce shear forces and improve flow.

  • Slow Aspiration and Dispensing: Use a slower-than-usual speed for both aspirating and dispensing to allow the viscous liquid to move accurately.

  • Pre-wet the Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement. This coats the inside of the tip and helps to counteract the effects of surface tension.

Q3: My NMR spectra in this compound have broad peaks. Is this related to viscosity?

A3: Yes, high sample viscosity is a common cause of broadened spectral lines in NMR. This is due to slower molecular tumbling, which leads to shorter relaxation times (T2). To address this, you can:

  • Increase the Temperature: Running the NMR experiment at a higher temperature will decrease the viscosity of the NMF-d5 solution, leading to faster molecular tumbling and sharper peaks.

  • Dilute Your Sample: If your sample concentration is high, it can significantly increase the overall viscosity of the solution. Diluting the sample, if the concentration is still sufficient for good signal-to-noise, can sharpen the lines.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength can sometimes help to resolve broadened peaks.

Q4: I am using this compound as a solvent for electrospray ionization mass spectrometry (ESI-MS), and the signal is unstable. Could viscosity be the issue?

A4: Absolutely. The high viscosity of NMF-d5 can affect the efficiency of nebulization and droplet formation in the ESI source, leading to an unstable signal or "ion suppression." To mitigate this:

  • Dilute the Sample: Diluting your sample with a less viscous, miscible solvent (like methanol or acetonitrile) can significantly improve spray stability.

  • Optimize ESI Source Parameters: Increase the nebulizing gas pressure and the capillary temperature to assist in solvent evaporation and droplet desolvation.

  • Use a Sheath Liquid: Introducing a low-viscosity sheath liquid around your sample flow can aid in the nebulization process.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve the stability of the electrospray for viscous solutions.

Troubleshooting Guides

Troubleshooting Inaccurate Liquid Handling of this compound

This guide provides a systematic approach to resolving common issues encountered when handling viscous NMF-d5 solutions.

Troubleshooting Workflow for NMF-d5 Liquid Handling start Start: Inaccurate Volume Dispensed check_pipette Check Pipette Type start->check_pipette positive_displacement Using Positive Displacement Pipette? check_pipette->positive_displacement air_displacement Using Air Displacement Pipette positive_displacement->air_displacement No slow_speed Reduce Aspiration/Dispensing Speed positive_displacement->slow_speed Yes reverse_pipetting Try Reverse Pipetting Technique air_displacement->reverse_pipetting reverse_pipetting->slow_speed end_good Problem Resolved reverse_pipetting->end_good Success cut_tip Consider Cutting Pipette Tip for Wider Orifice slow_speed->cut_tip slow_speed->end_good Success check_temp Is the solvent at a low temperature? cut_tip->check_temp cut_tip->end_good Success warm_solvent Gently warm the solvent to reduce viscosity check_temp->warm_solvent Yes end_bad Issue Persists: Consult Instrument Specialist check_temp->end_bad No warm_solvent->end_good

Caption: Workflow for troubleshooting inaccurate pipetting of NMF-d5.

Troubleshooting Poor NMR Spectral Quality in this compound

Follow these steps to diagnose and resolve issues with broadened peaks and low resolution in your NMR spectra obtained using NMF-d5.

Troubleshooting Workflow for NMR in NMF-d5 start Start: Broad NMR Peaks Observed check_viscosity High Sample Viscosity Suspected start->check_viscosity check_concentration Check Sample Concentration check_viscosity->check_concentration high_concentration Is concentration high? check_concentration->high_concentration dilute_sample Dilute Sample (if S/N allows) high_concentration->dilute_sample Yes check_temperature Check Experiment Temperature high_concentration->check_temperature No dilute_sample->check_temperature end_good Problem Resolved dilute_sample->end_good Success low_temperature Is temperature low? check_temperature->low_temperature increase_temperature Increase Spectrometer Temperature low_temperature->increase_temperature Yes check_shimming Review Shimming low_temperature->check_shimming No increase_temperature->check_shimming increase_temperature->end_good Success reshim Re-shim the sample carefully check_shimming->reshim reshim->end_good Success end_bad Issue Persists: Consider Sample Degradation or Paramagnetic Impurities reshim->end_bad No Improvement

Caption: Workflow for troubleshooting poor NMR spectral quality in NMF-d5.

Experimental Protocols

Protocol for Preparing an NMR Sample in this compound

This protocol outlines the steps for preparing a high-quality NMR sample using the viscous solvent NMF-d5.

Materials:

  • This compound

  • Analyte

  • 5mm NMR tube and cap

  • Vortex mixer

  • Pipettes (positive displacement or air displacement with reverse pipetting capability)

  • Glass Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Weigh the Analyte: Accurately weigh 5-20 mg of your solid analyte for a standard ¹H NMR spectrum into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5]

  • Add Solvent: Using a calibrated pipette and the reverse pipetting technique, add approximately 0.6 mL of this compound to the vial.[5]

  • Dissolve the Sample: Vortex the vial until the analyte is completely dissolved. Gentle warming may be necessary to aid dissolution and reduce viscosity, but be cautious of sample degradation.

  • Filter the Sample: Place a small plug of glass wool into the bottom of a glass Pasteur pipette. Carefully transfer the solution through the filtered pipette into the NMR tube. This will remove any particulate matter that can negatively affect the spectral quality.

  • Adjust Volume: Ensure the final volume in the NMR tube is between 4.0 and 5.0 cm from the bottom of the tube.[5]

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.

  • Equilibrate: Allow the sample to thermally equilibrate in the spectrometer for several minutes before starting the experiment, especially if you plan to run it at a different temperature than ambient.

NMR Sample Preparation Workflow with NMF-d5 weigh 1. Weigh Analyte (5-20 mg for ¹H) add_solvent 2. Add ~0.6 mL NMF-d5 (Reverse Pipetting) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Gentle Warming) add_solvent->dissolve filter 4. Filter into NMR Tube (Glass Wool Plug) dissolve->filter adjust_volume 5. Adjust Volume (4-5 cm height) filter->adjust_volume cap_clean 6. Cap and Clean Tube Exterior adjust_volume->cap_clean equilibrate 7. Equilibrate in Spectrometer cap_clean->equilibrate run_nmr Run NMR Experiment equilibrate->run_nmr

Caption: Step-by-step workflow for preparing an NMR sample with NMF-d5.

References

preventing degradation of N-Methylformamide-d5 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylformamide-d5

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Degradation of this compound can be indicated by several observable changes:

  • Color Change: The initially colorless liquid may develop a yellow tint.

  • pH Shift: The pH of an aqueous solution of N-Methylformamide is typically between 6 and 8.[1][2] A significant deviation from this range can indicate the presence of acidic or basic impurities formed during degradation.

  • Appearance of Particulates: The formation of solid precipitates or cloudiness in the liquid.

  • Inconsistent NMR Spectra: The appearance of unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra is a strong indicator of impurities. Common impurities in deuterated solvents can be identified by their characteristic chemical shifts.[3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry, well-ventilated area.[1][4][5] While specific temperature ranges are not provided for the deuterated form, room temperature in a tightly sealed container is generally acceptable for the non-deuterated compound.[1]

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and moisture absorption.[6]

  • Container: Store in the original, tightly sealed container.[1][4] If transferring to a new container, ensure it is clean, dry, and compatible with the solvent.

  • Light: Protect from direct sunlight and other strong light sources, as light can accelerate degradation in some organic solvents.

Q3: What substances are incompatible with this compound?

A3: this compound should be stored away from the following incompatible materials to prevent hazardous reactions and degradation:

  • Strong oxidizing agents[1][4]

  • Acids and acid chlorides[1][4][5]

  • Bases[1][5]

  • Acid anhydrides[4]

Q4: What are the likely degradation products of this compound?

  • Formic acid-d and Methylamine-d4: Through hydrolysis.

  • Carbon monoxide-d and Methylamine-d4: Through thermal decomposition.

  • Hazardous decomposition can also produce carbon monoxide, oxides of nitrogen, and other toxic fumes.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellowing of the solvent Oxidation or reaction with impurities.Discontinue use for sensitive applications. Consider purification by distillation under reduced pressure or dispose of the solvent according to regulations.
Unexpected peaks in NMR spectrum Presence of impurities from degradation or contamination.Identify the impurities by comparing the spectrum with known impurity chemical shift data. If degradation is suspected, obtain a fresh batch of the solvent. Ensure proper handling to avoid contamination.
pH of the solvent is outside the 6-8 range Formation of acidic (e.g., formic acid) or basic (e.g., methylamine) degradation products.Neutralize small amounts of acidic impurities by passing the solvent through a short column of anhydrous potassium carbonate. For basic impurities, a weak acid wash followed by drying may be necessary, though this is a more complex procedure. For most applications, using a fresh bottle is recommended.
Cloudiness or precipitate formation Polymerization or reaction with contaminants.Do not use the solvent. Dispose of it according to safety guidelines.

Experimental Protocols

Purity Assessment by NMR Spectroscopy

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Prepare a sample by adding a known internal standard (e.g., TMS) to the this compound in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the residual solvent peaks and any impurity peaks relative to the internal standard.

  • Compare the chemical shifts of any unknown peaks to databases of common laboratory solvent impurities.[3]

Visualizations

Logical Troubleshooting Workflow for this compound Degradation

start Observe signs of potential degradation (e.g., color change, pH shift, unexpected NMR peaks) check_visual Perform visual inspection: Is the solvent discolored or cloudy? start->check_visual check_ph Measure pH of an aqueous solution: Is the pH outside the 6-8 range? check_visual->check_ph No degraded Solvent is likely degraded. Consider purification or disposal. check_visual->degraded Yes check_nmr Run a ¹H NMR spectrum: Are there unexpected peaks? check_ph->check_nmr No check_ph->degraded Yes stable Solvent appears stable. Continue to monitor. check_nmr->stable No contamination Possible contamination. Review handling procedures. check_nmr->contamination Yes

Caption: Troubleshooting decision tree for identifying this compound degradation.

Proposed Degradation Pathway of N-Methylformamide

NMF N-Methylformamide (DCONDCD₃) hydrolysis Hydrolysis (+ H₂O) NMF->hydrolysis thermal Thermal Decomposition (Heat) NMF->thermal products_hydrolysis Formic Acid-d (DCOOD) Methylamine-d4 (CD₃ND₂) hydrolysis->products_hydrolysis products_thermal Carbon Monoxide (CO) Methylamine-d4 (CD₃ND₂) thermal->products_thermal receive Receive this compound inspect Inspect container for damage receive->inspect store Store in a cool, dry, well-ventilated area away from incompatible substances inspect->store use Use in a well-ventilated area or under a fume hood store->use monitor Periodically check for signs of degradation store->monitor seal Tightly seal container immediately after use use->seal seal->store Return to storage monitor->use If stable dispose Dispose of degraded or expired solvent according to regulations monitor->dispose If degraded

References

Validation & Comparative

Validating Experimental Results: A Comparison of N-Methylformamide-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable experimental data, the use of internal standards is a cornerstone of robust analytical methodologies. This is particularly true in fields such as drug development and clinical toxicology, where precise quantification of analytes in complex biological matrices is paramount. This guide provides a comparative overview of N-Methylformamide-d5 as an internal standard against other alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate standard for their applications.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency in mass spectrometry, providing the most accurate correction for matrix effects and other sources of variability.[1][3][4]

This compound: The Preferred Standard for N-Methylformamide Analysis

N-Methylformamide (NMF) is a significant metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF).[5][6] Monitoring NMF levels in biological fluids, such as urine, is crucial for assessing occupational exposure and for pharmacokinetic studies.[5][7] this compound, a deuterated analog of NMF, serves as an excellent internal standard for these quantitative analyses.

Advantages of this compound:

  • Chemical and Physical Similarity: Being isotopically labeled, this compound has nearly identical chemical and physical properties to NMF, ensuring it behaves similarly during extraction, chromatography, and ionization.[3]

  • Co-elution: It co-elutes with NMF in chromatographic separations, which is critical for accurate compensation of matrix effects.[3]

  • Mass Differentiation: The mass difference between NMF and this compound allows for easy differentiation by a mass spectrometer without interfering with the analyte's signal.

  • Improved Accuracy and Precision: The use of a SIL-IS like this compound significantly enhances the accuracy and precision of the analytical method.[3]

Comparison with Alternative Internal Standards

While SIL internal standards are preferred, other compounds can be used as alternatives, typically a structurally similar but non-isotopically labeled molecule. A common alternative for NMF analysis has been N,N-diethylformamide.

FeatureThis compound (Deuterated IS)N,N-diethylformamide (Non-deuterated Analog IS)
Chemical Structure Identical to NMF, with deuterium substitutionStructurally similar to NMF
Chromatographic Behavior Co-elutes with NMFSimilar retention time, but may not perfectly co-elute
Ionization Efficiency Nearly identical to NMFMay differ from NMF, leading to potential bias
Matrix Effect Compensation Excellent, due to co-elution and similar ionizationLess effective, as it may not experience the same matrix effects as NMF
Accuracy and Precision HighGenerally lower than with a deuterated IS
Cost Generally higherGenerally lower

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of N-Methylformamide in urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a direct comparative study using this compound was not found in the literature, the data below is based on a validated method for NMF and its metabolite, which demonstrates the expected performance of a robust LC-MS/MS assay.[5] The use of a deuterated internal standard like this compound is expected to yield similar or superior results.

ParameterPerformance MetricAcceptance Criteria
Linearity (r) > 0.999≥ 0.99
Range 0.004 - 8 µg/mLCover expected concentrations
Intra-day Precision (%RSD) 1.3 - 9.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) 1.3 - 9.8%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -5.3% to +16.8%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -5.3% to +16.8%Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.004 µg/mLSignal-to-noise ratio ≥ 10

Data adapted from a validation study of an LC-MS/MS method for N-methylformamide and its metabolites in urine.[5]

Experimental Protocol: Quantification of N-Methylformamide in Urine using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of NMF in urine samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample Collection spike Spike with this compound (IS) sample->spike dilute Dilute Sample spike->dilute centrifuge Centrifuge dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify NMF Concentration ratio->quantify

Experimental workflow for NMF quantification.

1. Sample Preparation

  • Urine Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add a known concentration of this compound internal standard solution.

  • Dilution: Dilute the sample with a suitable solvent (e.g., methanol in 2mM formic acid) to the desired concentration.[5]

  • Centrifugation: Centrifuge the diluted sample to precipitate any particulate matter.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column: Employ a suitable column for the separation of polar compounds, such as a Capcell Pak MF SG80.[5]

  • Mobile Phase: Use a gradient or isocratic mobile phase, for example, a mixture of methanol and 2mM formic acid.[5]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both NMF and this compound.

3. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for both the analyte (NMF) and the internal standard (this compound).

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of NMF in the unknown samples by comparing their analyte/internal standard peak area ratios to a calibration curve prepared with known concentrations of NMF and a constant concentration of the internal standard.

Signaling Pathway and Logical Relationships

The use of an internal standard is based on a logical relationship designed to ensure accurate quantification. The following diagram illustrates this principle.

logical_relationship cluster_analyte Analyte (NMF) cluster_is Internal Standard (NMF-d5) cluster_output Result analyte_prep Sample Prep Variability analyte_signal Analyte Signal analyte_prep->analyte_signal is_prep Sample Prep Variability analyte_prep->is_prep Correction analyte_inst Instrument Variability analyte_inst->analyte_signal is_inst Instrument Variability analyte_inst->is_inst Correction ratio Analyte/IS Ratio analyte_signal->ratio is_signal IS Signal is_prep->is_signal is_inst->is_signal is_signal->ratio concentration Accurate Concentration ratio->concentration

Principle of internal standard correction.

Conclusion

For the accurate and precise quantification of N-Methylformamide in biological matrices, this compound is the superior choice for an internal standard. Its isotopic relationship with the analyte ensures that it effectively corrects for variations during sample processing and analysis, leading to highly reliable data. While non-isotopically labeled analogs may be a more economical option, they introduce a greater risk of analytical bias. For researchers and professionals in drug development and toxicology, the investment in a deuterated internal standard like this compound is justified by the significant improvement in data quality and confidence in experimental outcomes.

References

N-Methylformamide-d5 vs. Non-Deuterated NMF: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical kinetics and mechanistic studies, isotopic substitution is a powerful tool for elucidating reaction pathways and rate-determining steps. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate, an observation known as the kinetic isotope effect (KIE). This guide provides an objective comparison of the reaction kinetics of N-Methylformamide-d5 (deuterated) and its non-deuterated counterpart, N-Methylformamide (NMF), with a focus on supporting experimental data and methodologies.

Executive Summary

The primary observable difference in the reaction kinetics between deuterated and non-deuterated N-Methylformamide arises from the kinetic isotope effect. Significant primary kinetic isotope effects have been experimentally determined for the metabolism of N-formyl-deuterated NMF, indicating that the cleavage of the C-H bond on the formyl group is a rate-determining step in its biological processing. While comprehensive kinetic data for fully deuterated this compound across a wide range of chemical reactions is limited in publicly available literature, the established principles of KIE suggest that reactions involving the cleavage of C-D or N-D bonds in NMF-d5 will proceed at a slower rate than the corresponding C-H or N-H bond cleavage in non-deuterated NMF.

Data Presentation: Kinetic Isotope Effect in N-Methylformamide Metabolism

The most well-documented quantitative data comparing the reaction kinetics of deuterated and non-deuterated NMF comes from metabolic studies. Specifically, the investigation into the metabolism of N-formyl-deuterated N-methylformamide in mice has revealed significant primary kinetic isotope effects.

MetaboliteKinetic Isotope Effect (kH/kD)Implication
Urinary Methylamine5.5 ± 0.2The cleavage of the formyl C-H bond is a major rate-determining step in the formation of this metabolite.
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0A significant KIE suggests that the formation of this downstream metabolite is also dependent on the initial C-H bond cleavage.
Biliary S-(N-methylcarbamoyl)glutathione7.0 ± 2.0The large KIE strongly indicates that the oxidative process involving the formyl group is critical to the formation of this conjugate.[1]

Note: The data above pertains to N-formyl-deuterated NMF, not fully deuterated this compound. The kH/kD values represent the ratio of the rate constant for the reaction with the non-deuterated substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD). A kH/kD value greater than 1 indicates a normal kinetic isotope effect, where the reaction with the lighter isotope is faster.

Theoretical Framework: The Kinetic Isotope Effect

The kinetic isotope effect is a quantum mechanical phenomenon that arises from the difference in the zero-point vibrational energies of bonds involving different isotopes. A bond to a heavier isotope, such as a C-D bond, has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step.

Primary KIE: Occurs when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. This typically results in a significant KIE (kH/kD > 2).

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller (kH/kD is close to 1).

Experimental Protocols

Determining the Kinetic Isotope Effect in Metabolic Studies

A general methodology for determining the KIE in the metabolism of N-methylformamide, based on published studies, is outlined below.

1. Animal Dosing and Sample Collection:

  • A cohort of laboratory animals (e.g., mice) is divided into two groups.

  • One group is administered non-deuterated N-methylformamide, and the other group is administered the deuterated analogue (e.g., N-formyl-deuterated NMF).

  • Urine and bile samples are collected from the animals over a specified period.

2. Metabolite Extraction and Quantification:

  • The collected biological samples are processed to extract the metabolites of interest. This may involve techniques such as solid-phase extraction or liquid-liquid extraction.

  • The quantities of the parent compound and its metabolites in the extracts are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Calculation of the Kinetic Isotope Effect:

  • The rates of formation of specific metabolites are determined for both the deuterated and non-deuterated groups.

  • The kinetic isotope effect (kH/kD) is calculated as the ratio of the rate of metabolite formation in the non-deuterated group to the rate of metabolite formation in the deuterated group.

General Protocol for Kinetic Analysis of Amide Reactions using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a chemical reaction and determining its kinetics.

1. Sample Preparation:

  • Prepare a reaction mixture in an NMR tube containing the starting materials (e.g., an amine and an acylating agent to form an amide), a suitable deuterated solvent, and an internal standard with a known concentration.

  • For a comparative study, two parallel experiments are set up: one with non-deuterated NMF and another with NMF-d5.

2. NMR Data Acquisition:

  • The reaction is initiated, often by adding the final reagent or by bringing the sample to the desired reaction temperature inside the NMR spectrometer.

  • A series of ¹H NMR (or other relevant nuclei) spectra are acquired at regular time intervals.

3. Data Analysis:

  • The concentration of reactants and products at each time point is determined by integrating the corresponding signals in the NMR spectra and normalizing them against the internal standard.

  • The rate of the reaction is determined by plotting the concentration of a reactant or product as a function of time and fitting the data to an appropriate rate law (e.g., first-order, second-order).

  • The rate constants for the reactions with NMF and NMF-d5 are then compared to determine the kinetic isotope effect.[2]

Mandatory Visualizations

Metabolic Pathway of N-Methylformamide

NMF_Metabolism NMF N-Methylformamide Oxidation Oxidative Metabolism (Cytochrome P450) NMF->Oxidation Reactive_Intermediate Reactive Intermediate Oxidation->Reactive_Intermediate GSH_Conjugation Conjugation with Glutathione (GSH) Reactive_Intermediate->GSH_Conjugation Hydrolysis Hydrolysis Reactive_Intermediate->Hydrolysis S_NMCG S-(N-methylcarbamoyl)glutathione GSH_Conjugation->S_NMCG Further_Metabolism Further Metabolism S_NMCG->Further_Metabolism N_acetyl_S_NMC_cysteine N-acetyl-S-(N-methylcarbamoyl)cysteine Further_Metabolism->N_acetyl_S_NMC_cysteine Methylamine Methylamine Hydrolysis->Methylamine CO2 Carbon Dioxide Hydrolysis->CO2

Caption: Metabolic pathway of N-Methylformamide.

Experimental Workflow for Determining Kinetic Isotope Effect

KIE_Workflow cluster_0 Reaction Setup cluster_1 Kinetic Monitoring cluster_2 Data Analysis Reactant_H Reaction with Non-deuterated NMF Monitoring Monitor reaction progress over time (e.g., NMR, GC-MS, HPLC) Reactant_H->Monitoring Reactant_D Reaction with This compound Reactant_D->Monitoring Rate_Calculation Calculate rate constants (kH and kD) Monitoring->Rate_Calculation KIE_Calculation Calculate Kinetic Isotope Effect (KIE = kH / kD) Rate_Calculation->KIE_Calculation

Caption: General workflow for a KIE experiment.

Conclusion

The use of deuterated N-Methylformamide, particularly this compound, offers a valuable approach for investigating reaction mechanisms where the cleavage of C-H or N-H bonds is suspected to be rate-limiting. The significant kinetic isotope effect observed in the metabolism of N-formyl-deuterated NMF underscores the utility of this technique. While specific kinetic data for NMF-d5 in a broader range of chemical reactions is an area for further research, the principles outlined in this guide provide a solid foundation for designing and interpreting kinetic experiments. For drug development professionals, understanding the KIE can be crucial for predicting metabolic stability and optimizing the pharmacokinetic properties of drug candidates. Researchers and scientists can leverage isotopic labeling to gain deeper insights into reaction mechanisms and transition state structures.

References

A Comparative Guide to Deuterated Solvents for High-Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate deuterated solvent is paramount for successful high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. As temperature increases, factors such as solvent viscosity, thermal stability, and the chemical shift of residual solvent peaks become critical for obtaining high-quality spectra. This guide provides a comparative analysis of four commonly used deuterated solvents for high-temperature NMR: Dimethyl Sulfoxide-d6 (DMSO-d6), Toluene-d8, 1,1,2,2-Tetrachloroethane-d2, and Nitrobenzene-d5.

Physical Properties at a Glance

A summary of the key physical properties of these solvents is presented below. These parameters are crucial for selecting a solvent with a suitable liquid range and for understanding its behavior at elevated temperatures.

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
Dimethyl Sulfoxide-d6 C₂D₆SO84.1720.2189[1]1.190
Toluene-d8 C₇D₈100.19-95[2]110-111[3]0.943[3]
1,1,2,2-Tetrachloroethane-d2 C₂D₂Cl₄169.86-44[4]145-146[4]1.62[4]
Nitrobenzene-d5 C₆D₅NO₂128.146[5]210-2111.253[5]

Performance at High Temperatures: A Comparative Analysis

The performance of a deuterated solvent in high-temperature NMR is primarily dictated by its viscosity and thermal stability. Lower viscosity is desirable for achieving sharp NMR signals, while high thermal stability is essential to prevent solvent degradation and sample contamination.

Viscosity
  • Toluene-d8 , with a viscosity of 0.59 cP at 20°C, is a good choice for maintaining low viscosity at moderately high temperatures.

  • 1,1,2,2-Tetrachloroethane-d2 also has a relatively low viscosity.

  • Dimethyl Sulfoxide-d6 has a higher viscosity (2.24 cP at 20°C), which will decrease with temperature, but may still result in broader lines compared to other solvents.

  • Nitrobenzene-d5 has a viscosity of 1.863 mPas at 25°C.[6]

Thermal Stability

The thermal stability of the solvent is crucial to avoid decomposition at high temperatures, which can introduce impurities and interfere with the NMR spectrum.

  • Dimethyl Sulfoxide-d6 is known to be thermally stable, with a decomposition temperature above 190°C.[1] However, it can be hygroscopic, and the presence of water can affect its properties at high temperatures.

  • Toluene-d8 is also thermally stable within its useful liquid range.

  • 1,1,2,2-Tetrachloroethane-d2 is generally stable but can be reactive with certain samples at high temperatures.

  • Nitrobenzene-d5 is stable at high temperatures but is also a strong oxidizing agent, which could be a consideration depending on the analyte.[5]

Residual Solvent Peaks

The chemical shift of residual solvent peaks can change with temperature.[7] It is important to be aware of these shifts to avoid overlapping signals with the analyte. The table below provides the ¹H chemical shifts of the residual protons at standard temperature. Researchers should anticipate these peaks to shift, typically to a lower frequency, as the temperature increases.

SolventResidual Peak¹H Chemical Shift (ppm at 25°C)
Dimethyl Sulfoxide-d6 (CD₃)₂SO(H)2.50
Toluene-d8 C₆D₅CD₂H2.09
1,1,2,2-Tetrachloroethane-d2 C₂DHCl₄5.91
Nitrobenzene-d5 C₆D₄HNO₂8.11, 7.67, 7.50[8]

Experimental Protocol: High-Temperature NMR

A generalized protocol for conducting a high-temperature NMR experiment is outlined below.

I. Solvent Selection and Sample Preparation

The process of selecting a suitable deuterated solvent and preparing the NMR sample is a critical first step for any high-temperature NMR experiment. The choice of solvent directly impacts the quality of the resulting spectrum, while proper sample preparation ensures optimal experimental conditions.

Caption: Workflow for selecting a deuterated solvent and preparing a sample for high-temperature NMR.

II. Instrument Setup and Temperature Calibration

Accurate temperature control and calibration are essential for reliable and reproducible high-temperature NMR experiments. This phase involves carefully setting up the NMR spectrometer and using a standard reference compound, such as ethylene glycol, to calibrate the probe's temperature.

Caption: Procedure for setting up the NMR instrument and calibrating the temperature for high-temperature experiments.

III. Data Acquisition

With the instrument properly calibrated and the sample at the desired temperature, the final step is to acquire the NMR data. This involves standard acquisition procedures, but with careful attention to shimming at the elevated temperature to ensure the best possible spectral quality.

G Data Acquisition at High Temperature A Re-shim the Sample at the Target Temperature B Set Appropriate Acquisition Parameters A->B Optimize magnetic field homogeneity C Acquire NMR Spectrum B->C Define number of scans, pulse sequence, etc. D Process and Analyze Data C->D E Cool Down Spectrometer Incrementally D->E After experiment completion

Caption: The final steps of acquiring and processing high-temperature NMR data, followed by safe instrument cooldown.

Detailed Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-25 mg of the analyte in approximately 0.55 mL of the chosen deuterated solvent.[9]

  • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

  • Transfer the filtered solution to a high-precision NMR tube (e.g., Wilmad 535-PP or equivalent). The sample height should be approximately 4 cm.[9]

2. Temperature Calibration:

  • For accurate temperature measurement, it is recommended to calibrate the NMR probe using a sealed ethylene glycol standard.

  • Insert the ethylene glycol sample into the NMR spectrometer and allow it to equilibrate at the desired set temperature for 5-10 minutes.[10]

  • Acquire a ¹H NMR spectrum.

  • Measure the chemical shift difference (Δδ in ppm) between the hydroxyl (-OH) and methylene (-CH₂) protons.

  • Calculate the actual temperature in Kelvin (T) using the following equation: T(K) = (4.637 – Δδ) / 0.009967.[11]

  • Adjust the spectrometer's temperature setting as needed to achieve the desired true sample temperature.

3. Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate at the target temperature.

  • Lock onto the deuterium signal of the solvent.

  • Re-shim the magnetic field at the high temperature to optimize homogeneity.

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).

  • Acquire the NMR spectrum.

  • After the experiment, cool the probe down in increments to avoid thermal shock to the instrument.[12]

Conclusion

The choice of a deuterated solvent for high-temperature NMR spectroscopy is a critical decision that significantly influences the quality of the obtained spectra. DMSO-d6 and nitrobenzene-d5 offer high boiling points suitable for very high-temperature studies, though their higher viscosity should be considered. Toluene-d8 and 1,1,2,2-tetrachloroethane-d2 are excellent choices for moderately high temperatures, offering lower viscosity. By carefully considering the physical properties of these solvents and following the detailed experimental protocols, researchers can obtain high-quality, reproducible NMR data at elevated temperatures.

References

N-Methylformamide-d5 in Quantitative Analysis: A Comparison of Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within drug development and clinical research, the precision and accuracy of analytical methods are paramount. The use of internal standards in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving reliable results. This guide provides a comparative overview of the performance of N-Methylformamide-d5, a deuterated internal standard, against a hypothetical structural analog for the quantitative analysis of N-Methylformamide (NMF).

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.[2][3] This guide will delve into the practical implications of choosing an internal standard by presenting experimental data and detailed protocols.

Performance Comparison: this compound vs. Structural Analog

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. While this compound is the ideal choice due to its high degree of similarity to the analyte, a structural analog can also be employed. Below is a comparison of the expected performance characteristics of these two types of internal standards in a typical LC-MS/MS assay for N-Methylformamide.

Table 1: Quantitative Analysis of N-Methylformamide using this compound as an Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.08.5
Low QC1.51.4596.76.2
Mid QC5051.2102.44.1
High QC150148.599.03.5

Data is representative of typical performance for a validated LC-MS/MS method.

Table 2: Illustrative Quantitative Analysis of N-Methylformamide using a Structural Analog Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.54108.012.3
Low QC1.51.62108.09.8
Mid QC5053.1106.27.5
High QC150156.9104.66.1

This data is illustrative and based on typical performance differences observed between deuterated and structural analog internal standards for other analytes. A structural analog may exhibit greater variability due to differences in extraction recovery and ionization efficiency.

As the data illustrates, the use of a deuterated internal standard like this compound generally results in higher accuracy and precision across the analytical range.[2] This is attributed to the near-identical behavior of the analyte and the internal standard during the entire analytical process.

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. The following sections detail a typical LC-MS/MS method for the quantification of N-Methylformamide in a biological matrix using this compound as the internal standard.

Sample Preparation
  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, urine) to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of N-Methylformamide.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for N-Methylformamide and this compound would be optimized during method development.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4] Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (coefficient of variation, %CV), except at the lower limit of quantitation (LLOQ), where it is ±20% and ≤20%, respectively.[5][6]

  • Calibration Curve: A calibration curve should be generated using a series of standards of known concentrations to demonstrate the relationship between instrument response and analyte concentration.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing Key Processes

To better understand the context and workflow of N-Methylformamide analysis, the following diagrams, generated using the DOT language, illustrate the metabolic pathway leading to NMF formation and a typical experimental workflow.

DMF N,N-Dimethylformamide (DMF) HMMF N-(Hydroxymethyl)-N-methylformamide (HMMF) DMF->HMMF CYP450 NMF N-Methylformamide (NMF) HMMF->NMF Spontaneous Decomposition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Analyte/IS Ratio Integrate->Quantify Report Generate Report Quantify->Report

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Using N-Methylformamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of analytical methods is a critical step to ensure consistency and reliability when data from different laboratories or different analytical methods are combined. This guide provides a comprehensive comparison of key performance characteristics of a hypothetical bioanalytical method utilizing N-Methylformamide-d5 as a stable isotope-labeled internal standard (SIL-IS) against a method employing a non-isotopically labeled internal standard.

The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]

This guide will delve into the experimental protocols and present comparative data to highlight the advantages of employing a deuterated internal standard in achieving robust and reliable analytical results. The principles and methodologies described are in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Comparative Performance Data

The following tables summarize the validation parameters for two distinct LC-MS/MS methods for the quantification of Methotrexate (MTX) in human plasma.

  • Method A: Utilizes this compound as the internal standard (IS).

  • Method B: Employs Tinidazole, a non-isotopically labeled compound, as the internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A (this compound IS)Method B (Tinidazole IS)Acceptance Criteria
Calibration Range5–1000 ng/mL5–1000 ng/mL-
Correlation Coefficient (r²)>0.998>0.995≥0.99
Lower Limit of Quantification (LLOQ)5 ng/mL5 ng/mLS/N ≥ 10
LLOQ Accuracy (%)98.5 - 103.292.8 - 108.580-120%
LLOQ Precision (%CV)6.811.2≤20%

Table 2: Accuracy and Precision

Quality Control LevelMethod A (this compound IS)Method B (Tinidazole IS)Acceptance Criteria
Intra-day Accuracy (%) Intra-day Accuracy (%)
Low QC (15 ng/mL)99.295.785-115%
Medium QC (400 ng/mL)101.5104.385-115%
High QC (800 ng/mL)102.1106.985-115%
Intra-day Precision (%CV) Intra-day Precision (%CV)
Low QC (15 ng/mL)5.29.8≤15%
Medium QC (400 ng/mL)3.87.5≤15%
High QC (800 ng/mL)2.96.1≤15%
Inter-day Accuracy (%) Inter-day Accuracy (%)
Low QC (15 ng/mL)101.898.485-115%
Medium QC (400 ng/mL)103.0106.185-115%
High QC (800 ng/mL)104.5108.285-115%
Inter-day Precision (%CV) Inter-day Precision (%CV)
Low QC (15 ng/mL)6.512.4≤15%
Medium QC (400 ng/mL)4.78.9≤15%
High QC (800 ng/mL)3.57.3≤15%

Table 3: Matrix Effect and Recovery

ParameterMethod A (this compound IS)Method B (Tinidazole IS)Acceptance Criteria
Matrix Effect (%)98.7 - 104.585.2 - 118.9IS-normalized matrix factor %CV ≤15%
Recovery (%)85.6 - 92.378.9 - 88.1Consistent and reproducible

The data clearly indicates that while both methods meet the general acceptance criteria, Method A with the this compound internal standard demonstrates superior precision and a more controlled matrix effect.

Experimental Protocols

A detailed methodology for the LC-MS/MS analysis of Methotrexate in human plasma is provided below. This protocol is a representative example and should be adapted and validated for specific laboratory conditions.

1. Sample Preparation

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound at 500 ng/mL in methanol for Method A, or Tinidazole at 100 ng/mL in methanol for Method B).[2]

  • Add 300 µL of methanol to precipitate proteins.[2]

  • Vortex the mixture for 3 minutes and then centrifuge at 13,600 x g for 5 minutes.[2]

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 400 µL of 20% methanol in water.[2]

  • Vortex for 1 minute and centrifuge under the same conditions.[2]

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm.[3]

  • Mobile Phase A: 5 mM ammonium formate with 0.2% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient Elution: A suitable gradient program to ensure separation of the analyte from endogenous interferences.

  • MS System: AB Sciex Triple Quad 4500 or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI) Positive.[3]

  • MRM Transitions:

    • Methotrexate: m/z 455.1 → 308.0[3]

    • This compound: (Hypothetical, based on structure) e.g., m/z 65.1 → 47.1

    • Tinidazole: m/z 248.1 → 121.0[3]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the rationale for selecting a stable isotope-labeled internal standard.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome DefineObjective Define Objective (e.g., Compare Method A and B) SelectSamples Select Study Samples (Spiked QCs and Incurred Samples) DefineObjective->SelectSamples SetCriteria Define Acceptance Criteria (ICH M10 Guidelines) SelectSamples->SetCriteria AnalyzeA Analyze Samples with Method A SetCriteria->AnalyzeA AnalyzeB Analyze Samples with Method B SetCriteria->AnalyzeB CompareResults Compare Results AnalyzeA->CompareResults AnalyzeB->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman Plot) CompareResults->StatisticalAnalysis Decision Methods Equivalent? StatisticalAnalysis->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: A flowchart of the cross-validation process for bioanalytical methods.

InternalStandardSelection cluster_process Analytical Process cluster_result Result Analyte Analyte in Biological Matrix SamplePrep Sample Preparation (Extraction) Analyte->SamplePrep SIL_IS Stable Isotope-Labeled IS (e.g., this compound) SIL_IS->SamplePrep Co-extracted LC_Separation LC Separation SIL_IS->LC_Separation Co-elutes MS_Ionization MS Ionization (Matrix Effects) SIL_IS->MS_Ionization Similar Ionization Analog_IS Analog (Non-Isotopic) IS (e.g., Tinidazole) Analog_IS->SamplePrep Variable Extraction Analog_IS->LC_Separation Different Retention Time Analog_IS->MS_Ionization Different Ionization SamplePrep->LC_Separation LC_Separation->MS_Ionization AccurateQuant Accurate & Precise Quantification MS_Ionization->AccurateQuant InaccurateQuant Potential for Inaccurate Quantification MS_Ionization->InaccurateQuant

Caption: Rationale for choosing a stable isotope-labeled internal standard.

References

Assessing the Kinetic Isotope Effect of N-Methylformamide-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, substituting hydrogen with deuterium (²H or D) can lead to a significant decrease in the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break. This strategy, known as "deuterium-for-hydrogen substitution," is increasingly utilized to develop "deuterated drugs" with improved pharmacokinetic properties, such as longer half-lives and reduced formation of toxic metabolites.

N-Methylformamide is a simple amide that serves as a valuable model compound for understanding the metabolism of more complex molecules containing similar functional groups. Its metabolism is known to proceed via two primary pathways: N-demethylation and oxidation of the formyl group.

Comparative Analysis of Kinetic Isotope Effects in Deuterated N-Methylformamide Analogues

Based on published studies, we can infer the kinetic isotope effect for N-Methylformamide-d5 by examining the effects of deuteration at its two metabolically active sites: the N-methyl group and the formyl group.

Deuterated AnaloguePosition of DeuterationMetabolic Pathway AffectedObserved/Expected Kinetic Isotope Effect (kH/kD)Reference
N-Methylformamide-d1 Formyl group (CHO -> CDO)Formyl group oxidationPrimary KIE: 4.5 - 7.0[1][2][1][2]
N-(Trideuteriomethyl)formamide N-methyl group (NCH₃ -> NCD₃)N-demethylationPrimary KIE: Expected to be significant, with values between 3.6 and 6.9 based on analogous amides.[3][3]
This compound Both formyl and N-methyl groupsBoth formyl group oxidation and N-demethylationCombined Primary KIE: Expected to be substantial, potentially leading to a significant reduction in the overall rate of metabolism.Inferred from[1][2][3]

Key Observations:

  • Formyl Group Deuteration: Substitution of the formyl hydrogen with deuterium results in a large primary kinetic isotope effect, with kH/kD values ranging from 4.5 to 7.0 for the formation of various metabolites.[1][2] This strongly indicates that the cleavage of the formyl C-H bond is a major rate-determining step in the metabolism of NMF.

  • N-Methyl Group Deuteration: While direct data for N-(trideuteriomethyl)formamide is not available, studies on the N-demethylation of other tertiary amides show significant intramolecular KIEs (kH/kD of 3.6 to 6.9) when one N-methyl group is deuterated.[3] This suggests that deuteration of the N-methyl group in NMF would also lead to a substantial KIE for the N-demethylation pathway.

  • This compound: For this compound, where both the formyl and N-methyl groups are fully deuterated, it is anticipated that both major metabolic pathways will be significantly slowed down. The overall KIE will be a composite of the individual effects, likely resulting in a pronounced decrease in the rate of metabolism and a corresponding increase in the compound's biological half-life.

Experimental Protocols

The following are generalized experimental protocols for assessing the kinetic isotope effect of N-Methylformamide and its deuterated analogues, based on methodologies described in the scientific literature.

In Vitro Metabolism using Liver Microsomes
  • Preparation of Microsomes: Liver microsomes (from human or rat) are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard protein assay.

  • Incubation: Incubations are performed in a temperature-controlled water bath, typically at 37°C. A typical incubation mixture contains:

    • Liver microsomes (e.g., 1 mg/mL protein)

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

    • N-Methylformamide or its deuterated analogue at various concentrations.

  • Reaction Termination and Sample Preparation: The reaction is initiated by the addition of the substrate and terminated at various time points by the addition of a quenching solvent (e.g., ice-cold acetonitrile). The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to quantify the remaining parent compound and the formed metabolites.

  • Data Analysis: The rate of metabolism is determined from the disappearance of the parent compound or the formation of metabolites over time. The kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation. The KIE (kH/kD) is then calculated as the ratio of the metabolic rates (or intrinsic clearance, Vmax/Km) of the non-deuterated and deuterated compounds.

In Vivo Pharmacokinetic Studies in Animal Models
  • Animal Dosing: Male Sprague-Dawley rats or other suitable animal models are administered N-Methylformamide or its deuterated analogue via a specific route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation. Urine and feces may also be collected.

  • Sample Analysis: The concentrations of the parent compound and its metabolites in plasma and other biological matrices are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using non-compartmental analysis.

  • KIE Assessment: The effect of deuteration on the pharmacokinetics is assessed by comparing the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Visualizing Metabolic Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Metabolic Pathways of N-Methylformamide NMF N-Methylformamide (NMF) Metabolite1 N-(Hydroxymethyl)formamide NMF->Metabolite1 CYP450 (N-demethylation) Metabolite4 Oxidized Metabolites NMF->Metabolite4 CYP450 (Formyl Oxidation) NMF_d5 This compound NMF_d5->Metabolite1 Slowed by KIE NMF_d5->Metabolite4 Slowed by KIE Metabolite2 Formaldehyde Metabolite1->Metabolite2 Metabolite3 Formamide Metabolite1->Metabolite3 Final_Products Further Metabolites / Excretion Metabolite2->Final_Products Metabolite3->Final_Products Metabolite4->Final_Products cluster_1 In Vitro KIE Assessment Workflow Start Start: Prepare Liver Microsomes Incubation Incubate Microsomes with NMF or NMF-d5 and NADPH Start->Incubation Termination Terminate Reaction (e.g., with Acetonitrile) Incubation->Termination Analysis Analyze Samples by LC-MS/MS Termination->Analysis Data Calculate Metabolic Rates and KIE (kH/kD) Analysis->Data End End: Comparative Data Data->End

References

Safety Operating Guide

Proper Disposal of N-Methylformamide-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-Methylformamide-d5, a deuterated solvent, requires careful management due to its potential hazards. This guide provides detailed procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

N-Methylformamide is classified as a hazardous substance. It is harmful if it comes into contact with skin and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Hazard StatementClassificationPrecautionary Measures
Harmful in contact with skinAcute Toxicity, DermalWear protective gloves, and clothing, and ensure proper handling to avoid skin contact.[1][2]
May damage fertility or the unborn childReproductive ToxicityObtain special instructions before use and avoid exposure.[1][2][4]

Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[1][2]

  • Body Protection: A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. This process begins with the initial handling of the waste in the laboratory and concludes with its final disposal by a licensed professional service.

Caption: Workflow for this compound Disposal.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of this compound waste.

1. Waste Segregation and Containment:

  • Do Not Mix: Never mix this compound waste with other waste streams.[1] Keep it in its original container if possible, or a compatible, properly labeled waste container.

  • Inert Absorbents for Spills: In case of a spill, soak up the material with an inert absorbent such as sand, silica gel, or a universal binder.[1][2][4] This contaminated absorbent material must be treated as hazardous waste.

  • Container Integrity: Ensure the waste container is in good condition and is kept tightly closed to prevent leakage.[1] If the original container is compromised, transfer the waste to a suitable, closed container for disposal.[1]

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and with the chemical name "this compound".

  • Hazard Symbols: Include appropriate hazard symbols (e.g., health hazard, exclamation mark for skin irritation).

3. Storage:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials such as acids, bases, and strong oxidizing agents.[4][5]

  • Secure Storage: The storage area should be secure, and for substances with reproductive toxicity, it is recommended to store them in a locked-up location.[1][4]

4. Professional Disposal:

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][2][5]

  • Regulatory Compliance: All waste disposal activities must be in accordance with local, state, and federal regulations.[1][5]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

SpillResponse Start Spill Occurs Evacuate Evacuate Personnel and Secure Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Emergency Spill Response Protocol.

Key Spill Response Actions:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and secure the entrance.[1][6]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1][6]

  • Personal Protection: Use personal protective equipment, including respiratory protection if necessary.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains.[1]

  • Clean-up: Use an inert absorbent material to soak up the spill.[1]

  • Disposal: Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][2]

References

Comprehensive Safety Protocol for Handling N-Methylformamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of N-Methylformamide-d5. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations. The safety and handling precautions for this compound are guided by the data available for its non-deuterated analog, N-Methylformamide (NMF).

Hazard Summary and Key Data

This compound is a deuterated form of N-Methylformamide, a combustible liquid that is harmful upon skin contact and is classified as a substance that may damage an unborn child.[1][2] It can cause serious eye and skin irritation.[1][3]

Quantitative Physical and Toxicological Data

The following table summarizes key quantitative data for N-Methylformamide.

PropertyValueSource
Molecular Formula C2H5NO (NMF) / DCONDCD3 (d5)[3]
Molecular Weight 59.07 g/mol (NMF) / 64.10 g/mol (d5)[3]
Appearance Clear, colorless liquid[4][5]
Boiling Point 199-201 °C[3]
Melting Point -3.2 °C[1][3]
Flash Point 111 °C (231.8 °F)[3][6]
Autoignition Temperature 425 °C (797 °F)[3][6]
Density 1.003 g/cm³[3]
Vapor Pressure 0.25 mm Hg @ 25 °C[3]
LD50 Oral (Rat) 3000 mg/kg[1]
LD50 Dermal (Rabbit) 1289 mg/kg[1]
LC50 Inhalation (Rat) > 10.76 mg/L / 4h[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Eye and Face Protection: Chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards are mandatory.[3][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as Neoprene or PVC.[3][4] Gloves must be inspected for integrity before each use.[7] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4][7]

  • Body Protection: A laboratory coat is required.[3] For tasks with a higher risk of splashing, an apron (e.g., P.V.C.) and additional protective clothing should be worn to prevent skin exposure.[3][4] Contaminated clothing must be removed immediately and washed before reuse.[3]

  • Respiratory Protection: If working outside a fume hood or if airborne concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor filter (Type A) is required.[1] A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or equivalent European standards must be followed.[3]

PPE_Selection Start Risk Assessment for This compound Handling Ventilation Work performed in a certified chemical fume hood? Start->Ventilation Resp Required: NIOSH-approved Respirator (Organic Vapor Cartridge) Ventilation->Resp  No   Standard Standard PPE Required Ventilation->Standard  Yes   Resp->Standard Gloves Hand Protection: Chemical-resistant gloves (Neoprene or PVC) Standard->Gloves Eyes Eye Protection: Chemical Splash Goggles Standard->Eyes Body Body Protection: Lab Coat / Coveralls Standard->Body

PPE selection workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety. The following protocol outlines the key steps from preparation to post-handling procedures.

1. Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][6]

  • Prepare and locate a spill kit containing inert absorbent material (e.g., vermiculite, sand).[3]

  • Review the Safety Data Sheet (SDS) before starting work.

  • Store the chemical in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[3][6]

2. Chemical Handling

  • Perform all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure.[3]

  • Avoid all personal contact with the substance.[4]

  • Keep the container tightly closed when not in use.[3]

3. Decontamination and Waste Disposal

  • After use, decontaminate all surfaces and equipment.

  • Collect all waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.[7]

  • DO NOT pour waste down the drain.[4]

4. Personal Hygiene

  • After removing PPE, wash hands and any exposed skin thoroughly with soap and water.[3]

Handling_Workflow Prep 1. Preparation - Verify fume hood & safety showers - Prepare spill kit & review SDS Don 2. Don PPE - Lab coat, chemical goggles, - appropriate gloves Prep->Don Handle 3. Chemical Handling - Work within fume hood - Keep container closed when not in use - Avoid contact and inhalation Don->Handle Decon 4. Decontamination & Waste Segregation - Clean work surfaces - Place all waste in labeled container Handle->Decon Doff 5. Doff PPE - Remove gloves first using proper technique - Remove goggles and lab coat Decon->Doff Wash 6. Personal Hygiene - Wash hands thoroughly Doff->Wash

Step-by-step workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4][7]

  • Waste Collection: Use designated, sealed, and clearly labeled containers for liquid and solid waste.

  • Container Disposal: Empty containers should be handled as hazardous waste.[7] Do not reuse containers.[4] Puncture them to prevent reuse if directed by local disposal protocols.[4]

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentEmergency Protocol
Minor Spill Restrict access to the area. Absorb the spill with an inert material like sand or vermiculite.[3] Collect the material into a suitable container for hazardous waste disposal. Ventilate the area.
Major Spill Evacuate the area immediately and alert emergency responders.[4]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.